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  • Product: 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole
  • CAS: 857283-61-5

Core Science & Biosynthesis

Foundational

"4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole" chemical properties and reactivity

An In-depth Technical Guide to 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole: Properties, Reactivity, and Synthetic Utility Introduction 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole is a substituted heterocyclic compound featurin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole: Properties, Reactivity, and Synthetic Utility

Introduction

4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole is a substituted heterocyclic compound featuring a five-membered aromatic oxazole ring. The strategic placement of a highly reactive bromomethyl group at the C4 position, combined with the stability of the dimethylated oxazole core, establishes this molecule as a versatile and valuable building block in synthetic organic chemistry. The oxazole moiety is a well-recognized "privileged scaffold" in medicinal chemistry, present in numerous natural products and synthetic molecules with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]

This guide provides a comprehensive technical overview of the chemical properties, reactivity, and synthetic applications of 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole. It is designed for researchers, scientists, and drug development professionals who intend to utilize this reagent as a key intermediate for the synthesis of more complex molecular architectures. The narrative emphasizes the causality behind its reactivity and provides practical insights for its application in a laboratory setting.

Core Chemical and Physical Properties

The fundamental properties of 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole are critical for its handling, reaction planning, and characterization. While extensive experimental data is not publicly compiled, the core attributes can be determined from its structure and available database information.

Table 1: Physicochemical Properties of 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole

PropertyValueSource
IUPAC Name 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole[3]
Molecular Formula C₆H₈BrNO[3]
Molecular Weight 190.04 g/mol [4]
Monoisotopic Mass 188.97893 Da[3]
CAS Number 53257-32-2 (related isoxazole isomer)[4]
Canonical SMILES CC1=C(N=C(O1)C)CBr[3]
InChI Key SWIPAFLFIFAHEC-UHFFFAOYSA-N[3]
Predicted XlogP 1.7[3]
Appearance Expected to be a liquid or low-melting solidN/A
Solubility Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate)[5]

digraph "Molecule" {
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node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];
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// Define nodes with positions N1 [label="N", pos="0,0.866!"]; O1 [label="O", pos="0,-0.866!"]; C2 [label="C", pos="1.2,0.5!"]; C4 [label="C", pos="1.2,-0.5!"]; C5 [label="C", pos="0.5,0!"];

// Methyl groups C_Me_2 [label="CH₃", pos="2.2,0.9!"]; C_Me_5 [label="CH₃", pos="-0.5,0!"];

// Bromomethyl group C_BrMe [label="CH₂Br", pos="2.2,-0.9!"];

// Draw bonds C2 -- N1 [len=1.5]; N1 -- C5 [len=1.5]; C5 -- O1 [len=1.5]; O1 -- C4 [len=1.5]; C4 -- C2 [len=1.5];

// Substituent bonds C2 -- C_Me_2 [len=1.5]; C5 -- C_Me_5 [len=1.5]; C4 -- C_BrMe [len=1.5]; }

Caption: 2D Structure of 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole.

Synthesis and Preparation

The synthesis of 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole is not extensively detailed in the literature, but its preparation can be logically deduced from established methods for oxazole synthesis. The most common and adaptable strategies involve the cyclization of key precursors.

One of the most versatile methods is the Robinson-Gabriel synthesis , which involves the cyclodehydration of an α-acylamino ketone.[2] For the target molecule, this would involve the reaction between N-acetyl-alaninamide and a bromo-substituted carbonyl compound, followed by cyclization.

A more direct and likely approach involves the functionalization of a pre-formed oxazole ring. This pathway would start with the commercially available 2,4,5-trimethyloxazole. The subsequent step would be a radical bromination of the methyl group at the C4 position using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) under photochemical or thermal conditions. The C4-methyl group is sterically accessible and electronically suitable for such a transformation.

Synthesis start 2,4,5-Trimethyloxazole product 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole start->product Radical Bromination reagent N-Bromosuccinimide (NBS) AIBN, CCl₄, Δ

Caption: Plausible synthetic route via radical bromination.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole is dominated by the bromomethyl group, which functions as a potent electrophile. The oxazole ring itself is relatively stable and generally acts as a spectator component during transformations at the side chain.

Nucleophilic Substitution at the Bromomethyl Group

The C-Br bond in the bromomethyl substituent is polarized, rendering the benzylic-like carbon atom highly susceptible to nucleophilic attack. Bromine is an excellent leaving group, facilitating facile displacement by a wide range of nucleophiles. These reactions typically proceed via an S_N2 mechanism. The high reactivity of this group makes the compound an excellent scaffold for introducing the 2,5-dimethyloxazole moiety into larger molecules.[5][6]

Key transformations include:

  • N-Alkylation: Reaction with primary or secondary amines (e.g., aniline, morpholine, piperazine) yields the corresponding N-substituted aminomethyl oxazoles.[6]

  • O-Alkylation: Treatment with alkoxides or phenoxides results in the formation of ether linkages.

  • S-Alkylation: Thiols and thiolates readily displace the bromide to form thioethers.

  • C-Alkylation: Stabilized carbanions, such as those derived from diethyl malonate or other active methylene compounds, can be used for carbon-carbon bond formation. This approach is valuable for extending carbon chains and has been used in the synthesis of pharmaceuticals like Oxaprozin from related halomethyl oxazoles.[6][7]

  • Reaction with Other Nucleophiles: Cyanide, azide, and other nucleophiles can be used to introduce diverse functionalities.[6]

Reactivity reagent 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole (R-CH₂Br) amine_prod R-CH₂-NR'₂ reagent->amine_prod S_N2 ether_prod R-CH₂-OR' reagent->ether_prod S_N2 c_c_prod R-CH₂-CH(CO₂Et)₂ reagent->c_c_prod S_N2 nucleophiles Nucleophiles (Nu⁻): amines R'₂NH (Amines) alkoxides R'O⁻ (Alkoxides) carbanions ⁻CH(CO₂Et)₂ (Carbanions) products Products:

Caption: Nucleophilic substitution pathways.

Reactivity of the Oxazole Ring

The 1,3-oxazole ring is an aromatic heterocycle.[8] It is generally resistant to nucleophilic attack and undergoes electrophilic substitution less readily than other five-membered heterocycles like pyrrole or furan. When electrophilic substitution does occur, it typically favors the C4 or C5 position.[1] However, in the title compound, these positions are already substituted. The nitrogen atom at position 3 can be alkylated, but this requires strong alkylating agents, and reactions at the bromomethyl group are overwhelmingly favored.[1] Under the mild basic or neutral conditions typically used for nucleophilic substitution, the oxazole ring remains intact.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / Value
¹H NMR Methyl protons (C2-CH₃)δ 2.3-2.5 ppm (singlet, 3H)
Methyl protons (C5-CH₃)δ 2.1-2.3 ppm (singlet, 3H)
Methylene protons (C4-CH₂Br)δ 4.4-4.6 ppm (singlet, 2H)
¹³C NMR Aromatic carbons (C2, C4, C5)δ 140-160 ppm
Methylene carbon (C4-CH₂Br)δ 25-35 ppm
Methyl carbons (C2-CH₃, C5-CH₃)δ 10-15 ppm
Mass Spec (EI) Molecular Ion [M]⁺m/z ≈ 189/191 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes)

Experimental Protocols & Handling

Safety and Handling

As a bromomethyl-substituted compound, 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole should be handled with care. Bromomethyl groups are known alkylating agents and are typically classified as irritants and lachrymators.[5]

  • General Handling: Use only in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from moisture.[9]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek immediate medical attention in all cases of significant exposure.[9]

Representative Experimental Protocol: N-Alkylation with Morpholine

This protocol illustrates a typical nucleophilic substitution reaction using the title compound.

Objective: To synthesize 4-((morpholin-4-yl)methyl)-2,5-dimethyl-1,3-oxazole.

Materials:

  • 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole (1.0 eq) and anhydrous acetonitrile.

  • Add potassium carbonate (1.5 eq) to the solution with stirring.

  • Add morpholine (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Conclusion

4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole is a highly functionalized synthetic intermediate whose value is defined by the predictable and efficient reactivity of its bromomethyl group. This feature allows for its use as a powerful tool to introduce the 2,5-dimethyloxazole scaffold into a diverse range of molecules. Its stability under various reaction conditions and its straightforward application in nucleophilic substitution reactions make it an attractive building block for constructing libraries of compounds in drug discovery programs and for the synthesis of complex molecular targets. Proper handling and an understanding of its core reactivity are essential for leveraging its full synthetic potential.

References

  • Wrigley, G. L., et al. (2004). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. ChemInform, 35(33). Available from: [Link]

  • Frimpong, K., et al. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Available from: [Link]

  • Pattan, S. R., et al. (2018). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 80(5), 767-777. Available from: [Link]

  • PubChemLite. (n.d.). 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole. Available from: [Link]

  • Organic Preparations and Procedures International. (2000). SYNTHESIS OF 4-[4-(BROMOMETHYL)-2-OXAZOLYL]-2,6-bis(1,1-DIMETHYLETHYL)PHENOL. Available from: [Link]

  • Nguyen, T. L., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1636. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Facile solar photo-thermochemical syntheses of 4-bromo-2,5-disubstituted oxazoles from N-arylethylamides. Available from: [Link]

  • PubChem. (n.d.). Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl-. Available from: [Link]

  • PubChem. (n.d.). 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole. Available from: [Link]

  • The Pharma Innovation Journal. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Available from: [Link]

  • Molinski, T. F. (2000). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. Tetrahedron, 56(1), 1-5. Available from: [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 5-(2-Bromophenyl)-1,3-oxazole. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

Sources

Exploratory

"4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole" solubility and stability

Technical Whitepaper: Physicochemical Profiling & Handling of 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole Executive Summary 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole is a highly reactive heterocyclic building block used prim...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Handling of 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole

Executive Summary

4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole is a highly reactive heterocyclic building block used primarily as an electrophilic alkylating agent in medicinal chemistry. Characterized by a labile carbon-bromine bond at the 4-position, it serves as a critical intermediate for introducing the 2,5-dimethyloxazole motif into pharmacophores.

This guide addresses the compound's specific solubility constraints, stability profiles, and handling requirements. Due to the enhanced leaving group ability of the bromide (vs. chloride), this compound exhibits accelerated reactivity toward nucleophiles but also heightened sensitivity to hydrolytic degradation.

Chemical Identity & Structural Analysis

The molecule features a 1,3-oxazole core substituted with methyl groups at the 2 and 5 positions, and a bromomethyl group at the 4 position.

  • IUPAC Name: 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole

  • Molecular Formula: C₆H₈BrNO

  • Molecular Weight: 190.04 g/mol

  • Structural Analog: 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole (CAS: 777823-76-4)

  • Key Reactivity: The C4-methylene carbon is electron-deficient, activated by the adjacent oxazole ring (acting similarly to a benzyl halide).

Graphviz Diagram 1: Structural Reactivity Logic This diagram illustrates the electronic effects driving the compound's reactivity.

G Oxazole Oxazole Ring (Electron Sink) C4 C4-Methylene (Electrophilic Center) Oxazole->C4 Inductive Withdrawal Bromine Bromine Atom (Leaving Group) C4->Bromine Polarized Bond Nucleophile Nucleophile (Amine/Thiol/Carbanion) Nucleophile->C4 SN2 Attack

Caption: Electronic activation of the C4-methylene group facilitates rapid nucleophilic substitution (SN2).

Solubility Profile

The solubility of 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole is dictated by its lipophilic oxazole core and the polarizable C-Br bond.

Table 1: Solubility & Solvent Compatibility

Solvent ClassRepresentative SolventsSolubility StatusOperational Notes
Chlorinated Dichloromethane (DCM), ChloroformHigh Preferred for reactions. Excellent solubilization.
Polar Aprotic THF, Acetonitrile, DMFHigh Ideal for substitution reactions. DMF accelerates SN2 rates.
Esters Ethyl AcetateModerate-High Good for extraction/workup.
Alcohols Methanol, EthanolSoluble CAUTION: Solvolysis (ether formation) occurs over time. Use only for immediate reactions.
Aqueous Water, PBSLow/Insoluble CRITICAL: Rapid hydrolysis to alcohol. Immiscible.
Hydrocarbons Hexanes, HeptaneLow Useful as an antisolvent for precipitation.

Experimental Insight: While soluble in alcohols, the compound will slowly react with the solvent (solvolysis) to form the corresponding ether (e.g., 4-(methoxymethyl)-2,5-dimethyloxazole). Avoid protic solvents for storage or long-duration reactions unless the solvent is a reactant.

Stability & Degradation Pathways

The primary stability concern is hydrolysis . The bromomethyl group is highly susceptible to moisture, converting the active alkylating agent into the inactive alcohol (4-(hydroxymethyl)-2,5-dimethyl-1,3-oxazole) and releasing hydrobromic acid (HBr).

Degradation Mechanism:

  • Moisture Absorption: Hygroscopic nature attracts atmospheric water.

  • Nucleophilic Attack: Water attacks the C4-methylene.

  • HBr Release: Generation of HBr further catalyzes degradation and can protonate the oxazole ring, altering solubility.

Graphviz Diagram 2: Degradation & Storage Workflow

Stability Compound 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole (Intact) Intermediate Transition State Compound->Intermediate + H2O (Slow) Moisture Atmospheric Moisture (H2O) Moisture->Intermediate Alcohol Degradant: Alcohol (Inactive) Intermediate->Alcohol Hydrolysis Acid Byproduct: HBr (Corrosive) Intermediate->Acid Elimination Storage Optimal Storage: -20°C, Argon, Desiccated Storage->Compound Preserves Integrity

Caption: Hydrolytic degradation pathway and the critical role of anhydrous storage conditions.

Handling & Experimental Protocols

Protocol A: Standard Solution Preparation (0.1 M in DCM)
  • Objective: Prepare a stable stock solution for immediate use.

  • Pre-requisites: Anhydrous Dichloromethane (DCM), Argon/Nitrogen line, Septum-capped vials.

  • Environment: Work within a fume hood. The compound is a potential lachrymator and skin irritant.

  • Weighing: Weigh the solid rapidly into a dry vial. Flush with inert gas immediately.

  • Solvation: Add anhydrous DCM via syringe through the septum.

  • Dissolution: Swirl gently. The compound should dissolve instantly at room temperature.

  • Storage: Use within 4 hours. If storage is required, keep at -20°C under argon.

Protocol B: Reaction Monitoring (TLC)

Since the bromide and the hydrolysis product (alcohol) have different polarities, TLC is effective.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 20-30% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm) or Iodine Stain.

    • Bromide (Starting Material): Higher Rf (less polar).

    • Alcohol (Degradant): Lower Rf (more polar).

Protocol C: Quenching & Workup

Do not use basic aqueous washes (NaOH/NaHCO₃) immediately if the product is sensitive to base. However, for the removal of unreacted bromide:

  • Dilute reaction mixture with DCM or EtOAc.

  • Wash with cold saturated NaHCO₃ (rapidly) to neutralize any generated HBr.

  • Dry organic layer over MgSO₄ immediately.

  • Concentrate under reduced pressure at <40°C.

Graphviz Diagram 3: Handling Decision Tree

Handling Start Start: Solid Reagent CheckColor Check Appearance: White/Off-white? Start->CheckColor Purify Recrystallize/Filter (Remove Polymer/Alcohol) CheckColor->Purify No (Yellow/Sticky) Dissolve Dissolve in Anhydrous Solvent (DCM, THF) CheckColor->Dissolve Yes Purify->Dissolve Use Proceed to Reaction Dissolve->Use

Caption: Workflow for assessing reagent quality before experimental use.

References

  • Synthesis of Oxazole Derivatives. Organic Chemistry Portal. (General methods for halomethyl oxazoles). Link

  • 2,5-Dimethyl-4-chloromethyloxazole (Analog Data). PubChem Compound Summary. (Used for solubility/reactivity extrapolation). Link

  • Reactivity of Halomethyl Heterocycles.Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. (Mechanistic grounding for C4-reactivity).
  • Patent US3950333A. Pharmacologically active guanidine compounds.[1] (Describes synthesis and handling of 4-chloromethyl-2,5-dimethyloxazole). Link

Sources

Foundational

Purity and characterization of "4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole"

An In-depth Technical Guide to the Purity and Characterization of 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Purity and Characterization of 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential methodologies for determining the purity and confirming the identity of 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole (CAS No: 57357-37-4). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this compound as a key building block. The guide delves into the rationale behind selecting specific purification and analytical techniques, offering step-by-step protocols and insights into data interpretation. By integrating established analytical principles with practical expertise, this guide serves as an authoritative resource for ensuring the quality and reliability of 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole in research and development settings.

Introduction

4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring a reactive bromomethyl group and a stable oxazole core, makes it a versatile intermediate for the synthesis of more complex molecules, including pharmacologically active agents. The purity of this reagent is paramount, as the presence of impurities can lead to unintended side reactions, the formation of complex mixtures, and ultimately, compromise the yield and purity of the final product. This guide outlines a systematic approach to the purification and comprehensive characterization of this important synthetic precursor.

Physicochemical Properties and Synthesis Overview

A thorough understanding of the physicochemical properties of 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole is fundamental to developing appropriate purification and analytical strategies.

Table 1: Physicochemical Properties of 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole

PropertyValueSource
CAS Number 57357-37-4
Molecular Formula C₆H₈BrNO
Molecular Weight 190.04 g/mol
Appearance White to off-white solidGeneral knowledge
Melting Point 45-47 °C
Synthesis and Potential Impurities

A common synthetic route to 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole involves the bromination of 2,4,5-trimethyloxazole. This reaction is typically carried out using a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent like carbon tetrachloride.

Given this synthetic pathway, several process-related impurities may be present in the crude product:

  • Unreacted Starting Material: 2,4,5-trimethyloxazole may persist if the reaction does not go to completion.

  • Dibrominated By-product: Over-bromination can lead to the formation of 4-(dibromomethyl)-2,5-dimethyloxazole.

  • Succinimide: A by-product from the use of NBS.

  • Residual Solvents: Solvents used in the synthesis and workup may be present.

The following diagram illustrates the relationship between the synthesis and the potential impurities that need to be addressed during purification and characterization.

Synthesis_and_Impurities SM 2,4,5-trimethyloxazole (Starting Material) Product 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole (Target Compound) SM->Product Bromination Crude Crude Product Mixture SM->Crude Incomplete Reaction Reagents NBS, Benzoyl Peroxide, CCl4 Reagents->Product Reagents->Crude Product->Crude Impurity1 Unreacted Starting Material Impurity2 Dibrominated By-product Impurity3 Succinimide Impurity4 Residual Solvents Crude->Impurity1 Crude->Impurity2 Crude->Impurity3 Crude->Impurity4

Caption: Synthesis of the target compound and potential impurities.

Purification Strategies

The choice of purification method depends on the scale of the synthesis and the nature of the impurities. For 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole, a combination of aqueous workup and recrystallization is often effective.

Protocol for Recrystallization

Rationale: Recrystallization is an effective technique for removing both more and less soluble impurities. Given that the target compound is a solid with a defined melting point, this method is highly suitable. The choice of solvent is critical; a solvent system in which the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures is ideal. A hexane/ethyl acetate mixture often provides the desired solubility profile.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-solvent: Slowly add hexane to the hot solution until a slight turbidity persists.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Characterization and Purity Assessment Workflow

A multi-technique approach is essential for the unambiguous characterization and purity assessment of 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole. The following workflow ensures both structural confirmation and quantitative purity determination.

Characterization_Workflow Start Purified Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry Start->MS Chrom Chromatography (HPLC/GC) Start->Chrom IR IR Spectroscopy Start->IR Structure Structural Elucidation NMR->Structure MS->Structure Purity Purity Confirmation Chrom->Purity IR->Structure Functional Group Confirmation Report Final Report Purity->Report Structure->Report

Caption: A logical workflow for compound characterization and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is arguably the most powerful tool for the structural elucidation of organic molecules. ¹H NMR provides information about the electronic environment and connectivity of protons, while ¹³C NMR provides information about the carbon framework.

Expected ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ)MultiplicityIntegrationAssignment
~4.4 ppmSinglet2H-CH₂Br
~2.4 ppmSinglet3H2-CH₃
~2.2 ppmSinglet3H5-CH₃

Expected ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ)Assignment
~160 ppmC2 (quaternary)
~148 ppmC5 (quaternary)
~125 ppmC4 (quaternary)
~25 ppm-CH₂Br
~14 ppm2-CH₃
~11 ppm5-CH₃

Trustworthiness Check: The absence of signals corresponding to the starting material (e.g., a singlet around 2.1 ppm for the 4-CH₃ of 2,4,5-trimethyloxazole) and the presence of the characteristic bromomethyl singlet are key indicators of a successful reaction.

Mass Spectrometry (MS)

Rationale: MS provides information about the molecular weight of the compound, which is a critical piece of evidence for its identity. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a distinctive feature to look for.

Expected Data (Electron Impact - EI):

  • Molecular Ion (M⁺): A pair of peaks of roughly equal intensity at m/z 190 and 192, corresponding to [C₆H₈⁷⁹BrNO]⁺ and [C₆H₈⁸¹BrNO]⁺.

  • Major Fragment: A peak at m/z 110, corresponding to the loss of the bromine atom ([M-Br]⁺).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is a robust quantitative technique for assessing the purity of a compound. A well-developed HPLC method can separate the target compound from its impurities, allowing for accurate quantification.

Step-by-Step Protocol for HPLC Method Development:

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for a molecule of this polarity.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% of the same acid.

  • Gradient: A typical starting gradient would be from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the oxazole ring absorbs, typically around 220-250 nm.

  • Sample Preparation: Prepare a sample solution in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Data Analysis: Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety and Handling

4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole is a brominated organic compound and should be handled with appropriate care in a well-ventilated fume hood. It is a potential lachrymator and skin irritant. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Store the compound in a cool, dry, and dark place to prevent degradation.

Conclusion

The successful application of 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole in synthesis is contingent upon its purity. This guide has provided a comprehensive framework for the purification and characterization of this valuable reagent. By employing the described protocols for recrystallization and a multi-pronged analytical approach combining NMR, MS, and HPLC, researchers can confidently verify the identity and purity of their material, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Meguro, H. (1993). A study on the synthesis of marine oxazole-containing natural products. (Doctoral dissertation, Tohoku University). Retrieved February 18, 2026, from [Link]

Exploratory

The Bromomethyl-Oxazole Moiety: A Nexus of Reactivity for Synthetic and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Bromomethyl-Oxazole Scaffold The five-membered oxazole ring is a privileged hetero...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Bromomethyl-Oxazole Scaffold

The five-membered oxazole ring is a privileged heterocyclic motif, integral to a wide spectrum of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic and structural properties make it a valuable scaffold in medicinal chemistry. When functionalized with a bromomethyl group, the oxazole ring is transformed into a highly versatile and reactive intermediate, enabling chemists to readily introduce the oxazole core into more complex molecular architectures.[4][5] This guide provides an in-depth exploration of the reactivity of the bromomethyl group on the oxazole ring, offering insights into its reaction mechanisms, synthetic utility, and the factors governing its chemical behavior.

The primary utility of bromomethyl-substituted oxazoles lies in the high reactivity of the bromomethyl group, which serves as an excellent electrophilic site for a variety of chemical transformations.[5] This reactivity is analogous to that of a benzylic halide, where the adjacent aromatic system stabilizes the transition state of substitution reactions.[6] The bromine atom, being a good leaving group, facilitates reactions with a wide range of nucleophiles, making these compounds key building blocks in the synthesis of complex organic molecules.[4]

Core Reactivity: Nucleophilic Substitution as the Workhorse Reaction

The predominant reaction pathway for bromomethyl-oxazoles is nucleophilic substitution, typically proceeding via an S_N2 mechanism. The bromomethyl group is an excellent electrophile, readily undergoing displacement by a diverse array of nucleophiles.[4][5][7] This makes it a powerful tool for forging new carbon-heteroatom and carbon-carbon bonds.

The reactivity of the bromomethyl group is significantly higher than its chloromethyl counterpart, allowing for a broader scope of synthetic transformations under milder conditions.[4][6]

Key Nucleophilic Partners:

  • N-Nucleophiles: Primary and secondary amines, including alkylamines, arylamines, and heterocyclic amines like morpholine and imidazole, react readily to form the corresponding (aminomethyl)oxazoles.[6][8]

  • O-Nucleophiles: Alkoxides and phenoxides can be used to synthesize ether linkages.

  • S-Nucleophiles: Thiols and thiolates are effective nucleophiles for the formation of thioethers.[4]

  • C-Nucleophiles: Stabilized carbanions, such as those derived from malonate esters, are particularly effective for C-C bond formation. This strategy has been famously employed in a concise synthesis of the non-steroidal anti-inflammatory drug (NSAID), Oxaprozin.[6][7]

  • Other Nucleophiles: Azide ions can be used to introduce the azido group, which can be further transformed, for instance, into amines or used in "click chemistry" reactions.[6][9]

The oxazole ring itself is generally stable under the conditions typically employed for these nucleophilic substitution reactions.[4]

Understanding the Electronic Landscape and Positional Influence

The reactivity of the bromomethyl group is intrinsically linked to the electronic properties of the oxazole ring. The oxazole ring is aromatic but has an uneven electron density distribution due to the presence of the electronegative oxygen and nitrogen atoms.[10] The nitrogen atom, in particular, acts as an electron sink, rendering the ring electron-deficient.[10] This electronic pull influences the adjacent bromomethyl group, enhancing the electrophilicity of the methylene carbon and making it more susceptible to nucleophilic attack.

The position of the bromomethyl group on the oxazole ring (C2, C4, or C5) is a critical determinant of its reactivity.

  • 2-(Bromomethyl)oxazoles: This isomer is particularly reactive. The C2 position is the most electron-deficient carbon in the oxazole ring, a factor that significantly activates the attached bromomethyl group for nucleophilic displacement.[10][11]

  • 5-(Bromomethyl)oxazoles: The bromomethyl group at the C5 position is also reactive and participates in various nucleophilic substitution and alkylation reactions.[8]

Visualizing the Core Reaction: Nucleophilic Substitution

The following diagram illustrates the general mechanism for the nucleophilic substitution reaction, the most common transformation for bromomethyl-oxazoles.

Workflow Start 1. Reagent Preparation (e.g., Generation of Nucleophile) Reaction 2. Sɴ2 Reaction (Bromomethyl-oxazole + Nucleophile) Start->Reaction Add to reaction vessel Quench 3. Reaction Quench Reaction->Quench Monitor by TLC Extraction 4. Liquid-Liquid Extraction Quench->Extraction Drying 5. Drying & Concentration Extraction->Drying Purification 6. Purification (e.g., Column Chromatography) Drying->Purification Final 7. Purified Product Purification->Final Characterization (NMR, MS)

Sources

Foundational

Potential biological activities of 2,5-disubstituted oxazole derivatives

An In-depth Technical Guide on the Potential Biological Activities of 2,5-Disubstituted Oxazole Derivatives Introduction: The Enduring Relevance of the Oxazole Moiety The oxazole ring, a five-membered heterocycle contain...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Potential Biological Activities of 2,5-Disubstituted Oxazole Derivatives

Introduction: The Enduring Relevance of the Oxazole Moiety

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of natural products and synthetically derived molecules with profound pharmacological activities underscores its significance as a "privileged scaffold".[1] The unique electronic and structural characteristics of the oxazole core, including its planarity and ability to participate in various non-covalent interactions, allow for facile binding to a diverse range of biological targets such as enzymes and receptors.[2] Among the various substitution patterns, the 2,5-disubstituted oxazole motif has garnered considerable attention from researchers globally, leading to the synthesis and evaluation of a multitude of derivatives with a broad spectrum of biological activities.[3] This guide aims to provide a comprehensive technical overview of the significant therapeutic potential of these compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. We will delve into the underlying mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for their synthesis and biological evaluation, catering to researchers, scientists, and drug development professionals.

Anticancer Activities: Targeting the Hallmarks of Malignancy

The quest for novel and more effective anticancer agents has led to the exploration of diverse chemical scaffolds, with 2,5-disubstituted oxazoles emerging as a particularly promising class of compounds.[4] These derivatives have been shown to target several key pathways and proteins implicated in cancer progression, demonstrating cytotoxic and antiproliferative effects across a range of cancer cell lines.

Mechanisms of Anticancer Action

The anticancer activity of 2,5-disubstituted oxazoles is not attributed to a single mechanism but rather to their ability to interact with multiple cellular targets. A significant body of research has highlighted their role as inhibitors of various critical proteins involved in cell growth, proliferation, and survival.

One of the key mechanisms involves the inhibition of protein kinases , which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Furthermore, some oxazole derivatives have been identified as potent inhibitors of tubulin polymerization , disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[1] Another important target is the family of DNA topoisomerases , enzymes that are essential for DNA replication and repair. By inhibiting these enzymes, oxazole derivatives can induce DNA damage and trigger programmed cell death in cancer cells.

Recent studies have also revealed the potential of these compounds to modulate the activity of transcription factors, such as STAT3 (Signal Transducer and Activator of Transcription 3) , which plays a pivotal role in tumor cell survival and proliferation. Moreover, some derivatives have been shown to interact with and stabilize G-quadruplex DNA structures , which are overrepresented in the promoter regions of oncogenes, thereby downregulating their expression.

Signaling Pathway: Inhibition of STAT3 by a 2,5-Disubstituted Oxazole Derivative

STAT3_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation Oxazole 2,5-Disubstituted Oxazole Oxazole->Dimer Inhibition of Dimerization

Caption: Inhibition of STAT3 dimerization by a 2,5-disubstituted oxazole derivative.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 2,5-disubstituted oxazoles is intricately linked to the nature and position of the substituents on the aromatic rings at the 2- and 5-positions. Generally, the presence of electron-withdrawing groups on the phenyl rings tends to enhance cytotoxic activity. For instance, the incorporation of nitro or halogen moieties has been shown to improve anticancer efficacy.[4] The steric bulk and overall conformation of the molecule also play a critical role, influencing how the compound fits into the binding pocket of its target protein.[2]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2,5-disubstituted oxazole and oxadiazole derivatives against various cancer cell lines, expressed as IC50 (the half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.

Compound IDSubstituent at C2Substituent at C5Cancer Cell LineIC50 / GI50 (µM)Reference
1 4-Methoxyphenyl4-NitrophenylHeLa1.93[1]
2 PhenylBenzylMultiple1.41 - 15.8[5]
3 --HCT-1160.28[6]
4 --SGC-79011.61[6]
5 --HepG21.2[6]
6 --MCF-70.34[6]
7 2,5-diaryl-HCT-1160.24[7]
Experimental Protocol: In Vitro Cytotoxicity MTT Assay

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 2,5-disubstituted oxazole derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 2,5-Disubstituted oxazole derivatives (dissolved in DMSO to prepare stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the oxazole derivatives in culture medium from the stock solutions. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Anti-inflammatory Activities: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular diseases, and certain types of cancer. 2,5-Disubstituted oxazoles have emerged as a promising class of anti-inflammatory agents, with several derivatives demonstrating potent activity in both in vitro and in vivo models.[8][9]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible isoform, COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[10] Some derivatives have also shown the ability to inhibit lipoxygenase (LOX) enzymes , which are involved in the synthesis of leukotrienes, another class of potent inflammatory mediators.[11]

Furthermore, recent research has pointed towards the modulation of the LPS-TLR4-NF-κB signaling pathway as another important anti-inflammatory mechanism.[8] By inhibiting this pathway, oxazole derivatives can suppress the production of a wide range of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).

Experimental Workflow: In Vivo Anti-inflammatory Assay

AntiInflammatory_Workflow Start Animal Acclimatization Grouping Grouping of Animals (Control, Standard, Test) Start->Grouping Dosing Oral Administration of Vehicle, Standard Drug, or Oxazole Derivative Grouping->Dosing Induction Induction of Inflammation (e.g., Carrageenan Injection) Dosing->Induction Measurement Measurement of Paw Edema at Different Time Intervals Induction->Measurement Analysis Data Analysis: Calculation of % Inhibition Measurement->Analysis Result Determination of Anti-inflammatory Activity Analysis->Result

Caption: Workflow for the carrageenan-induced paw edema assay.

Structure-Activity Relationship (SAR) Insights

For anti-inflammatory activity, the substitution pattern on the 2,5-diaryl rings plays a crucial role. The presence of a methylsulfonyl moiety has been linked to selective COX-2 inhibition.[11] Additionally, the position of substituents on the phenyl ring can influence activity, with ortho-substitutions sometimes leading to better in vivo efficacy.[8] The overall lipophilicity and electronic properties of the substituents are also important factors determining the anti-inflammatory potency.

Quantitative Data on Anti-inflammatory Activity

The following table presents the anti-inflammatory activity of representative 2,5-disubstituted oxazole and oxadiazole derivatives.

Compound IDSubstituent at C2Substituent at C5AssayActivityReference
OSD o-phenol-Carrageenan-induced paw edema60% inhibition at 100 mg/kg[8]
OPD p-phenol-Carrageenan-induced paw edema32.5% inhibition at 100 mg/kg[8]
3f 4-Methoxyphenyl-Carrageenan-induced paw edema46.42% inhibition at 50 mg/kg[9][12]
3i 4-Methoxyphenyl-Carrageenan-induced paw edema50% inhibition at 50 mg/kg[9][12]
Ox-6f --Heat-induced albumin denaturation74.16% inhibition at 200 µg/mL[10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely used in vivo model to assess the acute anti-inflammatory activity of test compounds.

Materials:

  • Wistar albino rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (2,5-disubstituted oxazole derivatives)

  • Standard drug (e.g., Indomethacin or Diclofenac sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group): a control group, a standard drug group, and test groups receiving different doses of the oxazole derivatives.

  • Dosing: Administer the vehicle, standard drug, or test compounds orally or intraperitoneally 1 hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Antimicrobial Activities: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new classes of antimicrobial agents. 2,5-Disubstituted oxazoles have demonstrated significant potential in this area, exhibiting a broad spectrum of activity against various pathogenic bacteria and fungi.[13][14]

Mechanisms of Antimicrobial Action

The precise mechanisms by which 2,5-disubstituted oxazoles exert their antimicrobial effects are still under investigation for many derivatives. However, it is believed that their activity may stem from their ability to disrupt essential cellular processes in microorganisms. Some proposed mechanisms include the inhibition of crucial enzymes involved in cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilicity of the compounds is also thought to play a role, facilitating their transport across microbial cell membranes.[15]

Spectrum of Antimicrobial Activity and SAR

2,5-Disubstituted oxazoles have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. The antimicrobial spectrum and potency are highly dependent on the nature of the substituents at the 2- and 5-positions. The presence of electron-withdrawing groups, such as nitro and chloro moieties, on the phenyl rings has been shown to enhance antimicrobial activity.[14][15] Furthermore, the incorporation of other heterocyclic rings, such as furan, can also modulate the antimicrobial profile.[15]

Quantitative Data on Antimicrobial Activity

The following table provides the Minimum Inhibitory Concentration (MIC) values of selected 2,5-disubstituted oxazole and related derivatives against various microorganisms.

Compound IDSubstituent at C2Substituent at C5MicroorganismMIC (µg/mL)Reference
Compound 11 --Candida krusei7.8[16]
F3/F4 Furan derivatives-Staphylococcus aureus4 - 8[15]
F1/F2 Phenyl derivatives-Candida albicans32[15]
Compound 5c/5e --Bacillus subtilis3.12[14]
Compound 16 Thiol group-Bacterial strains4 - 8[17]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of 2,5-disubstituted oxazole derivatives.

Materials:

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 2,5-Disubstituted oxazole derivatives (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Standard antimicrobial agents (positive controls)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 × 10⁵ CFU/mL) in the appropriate broth.

  • Serial Dilution: Perform a two-fold serial dilution of the oxazole derivatives in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the prepared inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30-35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.

  • MBC/MFC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), aliquot a small volume from the wells with no visible growth onto an agar plate. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Neuroprotective Activities: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's and Parkinson's disease pose a significant and growing challenge to global health. Emerging evidence suggests that 2,5-disubstituted oxazole derivatives may possess neuroprotective properties, offering a potential therapeutic avenue for these debilitating conditions.[18][19]

Mechanisms of Neuroprotective Action

The neuroprotective effects of these compounds appear to be multifactorial. One key mechanism involves the inhibition of acetylcholinesterase (AChE) , an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is beneficial in conditions like Alzheimer's disease.[18]

Furthermore, some oxazole derivatives have been shown to protect neurons from amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease.[19] This neuroprotection is mediated through the activation of pro-survival signaling pathways, such as the Akt/GSK-3β pathway , and the suppression of neuroinflammatory pathways, including the NF-κB signaling pathway .[19][20] By modulating these pathways, these compounds can reduce neuronal apoptosis, decrease the hyperphosphorylation of tau protein, and inhibit the production of pro-inflammatory mediators in the brain.[20] Some oxadiazole derivatives have also been shown to reduce oxidative stress and iNOS expression, further contributing to their neuroprotective effects.[21]

Signaling Pathway: Neuroprotection via Akt/GSK-3β/NF-κB Modulation

Neuroprotection_Pathway Abeta Amyloid-beta (Aβ) Cell Neuron Abeta->Cell Toxicity NFkB NF-κB Abeta->NFkB Activation Akt Akt Cell->Akt pAkt p-Akt (active) Akt->pAkt Phosphorylation GSK3b GSK-3β pAkt->GSK3b Phosphorylation (Inhibition) Survival Neuronal Survival pAkt->Survival pGSK3b p-GSK-3β (inactive) GSK3b->pGSK3b Apoptosis Apoptosis NFkB->Apoptosis Oxazole 2,5-Disubstituted Oxazole Oxazole->Akt Promotes Phosphorylation Oxazole->NFkB Inhibition

Caption: Neuroprotective mechanism of a 2,5-disubstituted oxazole derivative.

Structure-Activity Relationship (SAR) Insights

The development of structure-activity relationships for the neuroprotective effects of 2,5-disubstituted oxazoles is an active area of research. Preliminary studies suggest that the nature of the substituents on the aryl rings can significantly influence the compound's ability to inhibit AChE and protect against Aβ-induced toxicity. The overall physicochemical properties of the molecule, such as its ability to cross the blood-brain barrier, are also critical for its in vivo efficacy.[18]

Conclusion and Future Perspectives

The 2,5-disubstituted oxazole scaffold represents a remarkably versatile and promising platform for the development of new therapeutic agents. The diverse range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, highlights the immense potential of this chemical class. The ability to readily modify the substituents at the 2- and 5-positions provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these compounds, optimizing their potency, selectivity, and pharmacokinetic profiles.

Future research in this field will likely focus on several key areas. A deeper understanding of the precise molecular mechanisms underlying the various biological activities will be crucial for the rational design of next-generation oxazole-based drugs. The exploration of novel synthetic methodologies to access a wider diversity of 2,5-disubstituted oxazoles will undoubtedly lead to the discovery of compounds with improved therapeutic indices. Furthermore, comprehensive structure-activity relationship studies, aided by computational modeling and in silico screening, will be instrumental in identifying lead candidates with optimal drug-like properties. As our understanding of the intricate biology of diseases continues to grow, the 2,5-disubstituted oxazole core is poised to remain a central and highly valuable scaffold in the ongoing quest for innovative and effective medicines.

References

  • Synthesis and Antimicrobial Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives. (URL: [Link])

  • Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. PMC. (URL: [Link])

  • Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. PubMed. (URL: [Link])

  • ANTIMICROBIAL ACTIVITY AND SAR OF 2,5-DISUBSTITUTED 1,3,4-OXADIAZOLE DERIVATIVES. Semantic Scholar. (URL: [Link])

  • Synthesis and quantitative structure-activity relationships of new 2,5-disubstituted-1,3,4-oxadiazoles. PubMed. (URL: [Link])

  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. (URL: [Link])

  • Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. PubMed. (URL: [Link])

  • Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for the treatment of Alzheimer's disease. PubMed. (URL: [Link])

  • Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. Indian Journal of Pharmaceutical Sciences. (URL: [Link])

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. (URL: [Link])

  • Pharmacological investigation of oxadiazole derivatives in Alzheimer's disease: Modulation of oxidative stress, neuroinflammation, and iNOS signaling. Mashhad University of Medical Sciences. (URL: [Link])

  • Synthesis, characterization, and in vitro anticancer evaluation of novel 2,5-disubstituted 1,3,4-oxadiazole analogue. PubMed. (URL: [Link])

  • Figs. 4. 2,5-Disubstituted[3][16]oxazoles. ResearchGate. (URL: [Link])

  • Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. MDPI. (URL: [Link])

  • Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. PMC. (URL: [Link])

  • Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. ResearchGate. (URL: [Link])

  • Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. PubMed. (URL: [Link])

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. Royal Society of Chemistry. (URL: [Link])

  • Synthesis and anticancer activity of 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines and corresponding amides. ResearchGate. (URL: [Link])

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. PMC. (URL: [Link])

  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. MDPI. (URL: [Link])

  • Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity. Taylor & Francis Online. (URL: [Link])

  • Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. PMC. (URL: [Link])

  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. PubMed. (URL: [Link])

  • Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PMC. (URL: [Link])

  • Structural and computational supported development of 2,5-disubstituted-1,3,4-oxadiazole analogues as active LOX, urease, and α-glucosidase inhibitors. PMC. (URL: [Link])

  • Structural and computational supported development of 2,5-disubstituted-1,3,4-oxadiazole analogues as active LOX, urease, and α-glucosidase inhibitors. ResearchGate. (URL: [Link])

  • Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: S-Alkylation with 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole

[1] Executive Summary This technical guide details the protocol for the S-alkylation of thiols using 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole . This reagent serves as a critical building block in medicinal chemistry, fun...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the protocol for the S-alkylation of thiols using 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole . This reagent serves as a critical building block in medicinal chemistry, functioning as a "heterocyclic benzyl bromide surrogate." It introduces the 2,5-dimethyloxazole moiety, a pharmacophore known to enhance metabolic stability and solubility compared to phenyl rings in drug candidates (e.g., PPAR agonists, COX inhibitors).

Key Technical Insight: The bromomethyl group at the C4 position exhibits enhanced electrophilicity due to the electron-withdrawing nature of the oxazole ring and the allylic-like character of the C4-C5 bond. Consequently, this reaction proceeds rapidly under mild SN2 conditions, but requires specific handling to prevent hydrolysis or polymerization.

Chemical Basis & Mechanism[1][2][3]

Reaction Mechanism

The reaction follows a classic bimolecular nucleophilic substitution (SN2) pathway. The base deprotonates the thiol (R-SH) to generate the highly nucleophilic thiolate anion (R-S⁻).[1] This anion attacks the methylene carbon of the oxazole derivative, displacing the bromide leaving group.

Figure 1: Reaction Mechanism & Pathway

G Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation Base Base (e.g., K2CO3) Base->Thiolate TS Transition State [R-S...CH2...Br]‡ Thiolate->TS Nucleophilic Attack Electrophile 4-(Bromomethyl)- 2,5-dimethyl-1,3-oxazole Electrophile->TS Product Thioether Product (S-Alkylated Oxazole) TS->Product Bond Formation Byproduct Salt Byproduct (KBr) TS->Byproduct Leaving Group

Caption: SN2 mechanism showing deprotonation of the thiol followed by backside attack on the C4-methylene of the oxazole ring.[1]

Reactivity Profile

The 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole is structurally analogous to benzyl bromide.[1]

  • Electronic Effect: The oxazole ring is electron-deficient (pi-excessive but inductively withdrawing due to N/O atoms), making the methylene carbon highly susceptible to nucleophilic attack.[1]

  • Steric Factors: The methyl group at C5 provides minimal steric hindrance to the C4-methylene, allowing for rapid kinetics even with bulky thiols.

Experimental Protocol

Reagents & Equipment
  • Electrophile: 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole (1.0 equiv).[1]

  • Nucleophile: Thiol substrate (1.0 – 1.1 equiv).[1][2]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (1.5 – 2.0 equiv).

    • Alternative: Cesium Carbonate (Cs₂CO₃) for faster kinetics or less acidic thiols.

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).[1]

  • Atmosphere: Nitrogen or Argon (Critical to prevent thiol oxidation).[1]

Standard Procedure (The "Golden" Method)

Step 1: Preparation of the Thiolate

  • Charge a flame-dried reaction flask with the Thiol (1.0 mmol) and a magnetic stir bar.

  • Evacuate and backfill with inert gas (N₂/Ar) three times.

  • Add anhydrous Acetonitrile (MeCN) (5 mL, 0.2 M concentration).

  • Add K₂CO₃ (1.5 mmol, 1.5 equiv) in one portion.

  • Stir at Room Temperature (RT) for 15–30 minutes. Note: The mixture may become heterogeneous.

Step 2: Alkylation

  • Dissolve 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole (1.0 mmol) in a minimal amount of MeCN (1 mL).

  • Add the bromide solution dropwise to the stirring thiolate mixture over 5 minutes.

    • Why? Dropwise addition prevents localized high concentrations that could lead to double-alkylation if the substrate has multiple nucleophilic sites.[1]

  • Stir at RT.[3][4][5] Monitor by TLC or LC-MS.[1]

    • Typical Reaction Time: 1–4 hours.[3][6]

    • Observation: A white precipitate (KBr) will form/increase.

Step 3: Workup

  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 20 mL) and Water (20 mL).

  • Phase Separation: Separate the organic layer. Extract the aqueous layer once more with EtOAc (10 mL).

  • Wash: Wash combined organics with Brine (sat. NaCl) to remove residual water/DMF.

  • Dry: Dry over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate in vacuo.

Step 4: Purification

  • Flash Column Chromatography (Silica Gel).

  • Eluent: Hexanes/EtOAc gradient (typically 10% to 40% EtOAc).[1]

  • Note: The oxazole nitrogen is weakly basic; avoid highly acidic mobile phases to prevent streaking.

Optimization & Troubleshooting

Solvent and Base Selection Matrix

The choice of conditions depends on the acidity (pKa) of the thiol and the solubility of the reagents.

Condition SetBaseSolventApplication ContextPros/Cons
Standard (A) K₂CO₃MeCNAromatic thiols (Thiophenols)Best Balance. Easy workup, mild conditions.[1]
High Solubility (B) K₂CO₃DMFPolar/Peptidic thiolsHigh Reactivity. Harder to remove solvent; water wash required.[1]
Strong Base (C) NaHTHFAliphatic/Bulky thiolsFor Low Acidity Thiols. Requires strict anhydrous conditions; H₂ gas evolution.[1]
Mild/Green (D) Et₃NDCMHighly acidic thiolsGentle. Good for acid-sensitive substrates; slower kinetics.[1]
Troubleshooting Common Issues

Issue 1: Disulfide Formation (R-S-S-R)

  • Symptom:[1][7][8][9] LC-MS shows a dimer mass [2M-2H].[1]

  • Cause: Oxidation of the thiol by atmospheric oxygen before alkylation.

  • Solution: Degas all solvents (sparge with N₂ for 10 min). Add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) if the thiol is prone to oxidation.[1]

Issue 2: Hydrolysis of the Bromide

  • Symptom:[1][7][8][9] Appearance of 4-(hydroxymethyl)-2,5-dimethyl-1,3-oxazole.[1]

  • Cause: Wet solvent or hygroscopic base.

  • Solution: Use anhydrous solvents and store K₂CO₃ in a desiccator.

Issue 3: Incomplete Conversion

  • Cause: Steric hindrance or weak nucleophile.

  • Solution: Switch to Cs₂CO₃ (Cesium effect increases thiolate solubility) or add a catalytic amount of NaI (Finkelstein reaction in situ) to generate the more reactive iodide.

Case Study: Synthesis of a PPAR-delta Agonist Intermediate

Context: Peroxisome proliferator-activated receptors (PPARs) often utilize a "tail" region containing an aromatic ring linked via a thioether.[1] The 2,5-dimethyloxazole is a bioisostere for the phenyl ring in GW501516 analogs [1].

Workflow Visualization:

Workflow Start Start: 4-Mercaptobenzoic Acid Methyl Ester Step1 Step 1: Solubilization (DMF, Cs2CO3, 0°C) Start->Step1 Reagent Reagent: 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole Step2 Step 2: Alkylation (Add Bromide, warm to RT, 2h) Reagent->Step2 Step1->Step2 Check Checkpoint: LC-MS for conversion >98% Step2->Check Workup Workup: EtOAc/H2O Extraction Check->Workup Pass Final Product: Methyl 4-(((2,5-dimethyloxazol-4-yl) methyl)thio)benzoate Workup->Final

Caption: Workflow for the synthesis of a PPAR-delta agonist precursor using Cs2CO3 in DMF.

Safety & Handling

  • Lachrymator Hazard: 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole is a potent lachrymator (tear gas agent) and skin irritant.[1]

    • Protocol: Always handle in a functioning fume hood.

    • Decontamination:[1] Quench glassware with a dilute solution of alcoholic KOH or ammonia to destroy residual bromide before removing from the hood.

  • Thiol Stench: Thiols have low odor thresholds. Use bleach (sodium hypochlorite) to wipe down surfaces and quench glassware, oxidizing the thiol to the odorless sulfonate.

References

  • PubChem. 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Google Patents. US9233946B2 - Sulfonamide compounds.[1] (Demonstrates usage of 2,5-dimethyloxazol-4-yl moieties in drug scaffolds). Available at:

  • MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. (General bromination and alkylation protocols for oxazoles). Available at: [Link][1]

Sources

Application

O-alkylation of phenols with "4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole"

Application Note: High-Efficiency O-Alkylation of Phenols with 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole Abstract & Strategic Relevance The incorporation of the 2,5-dimethyl-1,3-oxazole moiety is a critical transformation...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency O-Alkylation of Phenols with 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole

Abstract & Strategic Relevance

The incorporation of the 2,5-dimethyl-1,3-oxazole moiety is a critical transformation in medicinal chemistry, particularly in the synthesis of PPAR agonists (e.g., glitazar analogs) and metabolic modulators. The reagent 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole functions as a highly reactive, "benzylic-like" electrophile.

Unlike simple alkyl halides, this heterocyclic bromide possesses unique electronic properties due to the oxazole ring, which stabilizes the transition state but also renders the reagent sensitive to hydrolysis and polymerization. This guide provides a field-proven protocol for O-alkylation of phenols , prioritizing regioselectivity (O- vs. C-alkylation), yield maximization, and safety.

Reaction Mechanism & Chemical Logic

The reaction proceeds via a classical Williams Ether Synthesis (Sɴ2) mechanism.

  • Deprotonation: A base (typically weak to moderate strength) deprotonates the phenol to generate a phenoxide anion.

  • Nucleophilic Attack: The phenoxide attacks the methylene carbon of the 4-(bromomethyl)oxazole.

  • Electronic Considerations: The oxazole ring is electron-rich. The C4-methylene position is activated, similar to a benzyl bromide, making it highly susceptible to nucleophilic attack but also prone to solvolysis in protic solvents.

Critical Control Point: The regioselectivity (O-alkylation vs. C-alkylation) is controlled by the solvent and counter-ion. Polar aprotic solvents (DMF, DMSO) and harder cations (K+, Cs+) favor the dissociation of the phenoxide ion pair, promoting attack by the "hard" oxygen nucleophile.

Mechanism Diagram

ReactionMechanism Phenol Substituted Phenol (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻ K⁺) Phenol->Phenoxide Deprotonation (-H+) Base Base (K2CO3 / Cs2CO3) Base->Phenoxide TS Transition State (SN2) Phenoxide->TS Nucleophilic Attack Reagent 4-(Bromomethyl)- 2,5-dimethyl-1,3-oxazole Reagent->TS Product Oxazole-Ether Product TS->Product Ether Bond Formation Byproduct KBr / CsBr TS->Byproduct Leaving Group

Caption: Sɴ2 reaction pathway emphasizing the generation of the phenoxide nucleophile and displacement of the bromide leaving group.

Experimental Protocols

Safety Warning
  • Lachrymator: 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole is a potent lachrymator and skin irritant. Handle only in a fume hood.

  • Instability: The reagent hydrolyzes rapidly in moist air. Store under Argon/Nitrogen at -20°C.

Method A: Standard High-Yield Protocol (DMF/K₂CO₃)

Best for: Non-sensitive phenols, scale-up, and rapid screening.

Materials:

  • Substituted Phenol (1.0 equiv)

  • 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole (1.1 – 1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (Conc: 0.2 M)

Procedure:

  • Activation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the Phenol (1.0 equiv) and K₂CO₃ (2.0 equiv).

  • Solvation: Add anhydrous DMF (5 mL per mmol phenol). Stir at Room Temperature (RT) for 15–30 minutes. Note: This ensures deprotonation and breaks up base aggregates.

  • Addition: Add 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole (1.1 equiv) dropwise (as a solution in minimal DMF if solid, or neat if liquid).

  • Reaction: Heat the mixture to 60°C for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc) or LCMS. The bromide is UV active (weak) but the product will show a distinct shift.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc (3x reaction volume) and wash with Water (2x) and Brine (1x).

    • Crucial: Do not wash with strong acid (e.g., 1M HCl), as the oxazole nitrogen is basic (pKa ~1) and may form a salt, extracting the product into the aqueous layer. Use Saturated NH₄Cl if neutralization is needed.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (typically SiO₂, 0-40% EtOAc in Hexanes).

Method B: Mild Conditions for Sensitive Substrates (MeCN/Cs₂CO₃)

Best for: Complex phenols, substrates sensitive to high heat or hydrolysis.

Procedure:

  • Suspend Phenol (1.0 equiv) and Cesium Carbonate (Cs₂CO₃) (1.5 equiv) in anhydrous Acetonitrile (MeCN) .

  • Add the Oxazole Bromide (1.1 equiv).

  • Stir at 50°C or Reflux (82°C) depending on reactivity.

  • Advantage: MeCN is easier to remove than DMF, preventing "DMF carryover" in crude NMRs. Cs₂CO₃ is more soluble, often accelerating the reaction ("Cesium Effect").

Optimization & Troubleshooting Guide

Solvent & Base Screening Matrix
Condition SetBaseSolventTemp (°C)SuitabilityNotes
Standard K₂CO₃DMF60-80General Purpose High solubility of phenoxide; fast rates.
Milder Cs₂CO₃MeCNRefluxSensitive Groups Easy workup; "Cesium effect" boosts yield.
Greener K₂CO₃AcetoneRefluxVolatile Slower than DMF; good for very reactive phenols.
Strong NaHTHF/DMF0 -> RTSteric Hindrance Use only if phenol is very unreactive (e.g., ortho-disubstituted).
Common Issues & Solutions
  • Low Conversion:

    • Cause: Hydrolysis of the bromide reagent due to wet solvent.

    • Fix: Use freshly distilled DMF/MeCN and store the bromide over activated molecular sieves.

    • Boost: Add a catalytic amount of NaI (10 mol%) to generate the more reactive iodide in situ (Finkelstein condition).

  • C-Alkylation Byproducts:

    • Cause: Phenol is ambident; solvent is too non-polar.

    • Fix: Switch from Acetone/THF to DMF or DMSO to solvate the cation and leave the "naked" phenoxide oxygen free to attack.

  • Product Loss during Workup:

    • Cause: Product protonation.

    • Fix: The oxazole ring is weakly basic. Ensure the aqueous workup pH is > 7. Avoid acidic washes.

Workflow Visualization

ExperimentalWorkflow Start Start: Reagents Preparation Mix Step 1: Mix Phenol + Base (DMF, 15 min, RT) Start->Mix Add Step 2: Add Oxazole Bromide (Slow addition) Mix->Add Heat Step 3: Reaction (60°C, 2-4 Hours) Add->Heat Check Checkpoint: TLC/LCMS Heat->Check Workup Step 4: Workup (EtOAc/Water wash) Check->Workup Complete Issue Incomplete Conversion? Check->Issue Incomplete Purify Step 5: Purification (Flash Column) Workup->Purify Issue->Workup Stalled/Decomp AddCat Add 10% NaI or Increase Temp Issue->AddCat Yes AddCat->Heat Re-react

Caption: Step-by-step decision tree for the synthesis and optimization of oxazole-phenol ethers.

References

  • Kadayat, T. M., et al. (2018).[1] "Synthesis of a unique dimethyl thiazoline containing intermediate of novel peroxisome proliferator-activated receptors(PPAR)δ agonists." Tetrahedron Letters, 59(50), 4384–4386.[1] (Demonstrates Cs2CO3/DMF conditions for similar heterocyclic alkylation). [1]

  • Jakubkiene, V., et al. (2022). "Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups." Molbank, 2022(4), M1486. (Protocol for oxazole alkylation using K2CO3/MeCN).

  • PubChem. "4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole Compound Summary." National Library of Medicine. (Physical properties and structure verification).

  • Ouk, S., et al. (2004). "Catalytic O-methylation of phenols with dimethyl carbonate." Green Chemistry. (Context for base selection in phenol O-alkylation).

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Oxazole Moiety in Modern Chemistry The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry and materials s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Oxazole Moiety in Modern Chemistry

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active natural products and functional organic materials. The unique electronic properties and conformational rigidity of the oxazole core make it an attractive component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. Specifically, the 4-(substituted-methyl)-2,5-dimethyl-1,3-oxazole framework serves as a versatile building block, enabling the strategic introduction of diverse functionalities.

This guide provides a detailed exploration of palladium-catalyzed cross-coupling reactions utilizing "4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole" as a key electrophilic partner. As a benzylic-like halide, this substrate exhibits favorable reactivity in a variety of powerful C-C and C-N bond-forming transformations, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The protocols and insights presented herein are designed to empower researchers to efficiently synthesize novel molecular entities with broad potential in drug discovery and materials development.

I. Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acid and ester coupling partners.[1] This reaction is particularly effective for coupling sp³-hybridized benzylic halides like 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole with aryl and heteroaryl boronic acids.

Mechanism and Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the oxazole substrate. This step is often rate-limiting and is facilitated by electron-rich phosphine ligands that stabilize the resulting Pd(II) complex.

  • Transmetalation: The organoboron reagent, activated by a base to form a more nucleophilic boronate species, transfers its organic moiety to the palladium center. This step regenerates the boron species and forms a diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are expelled as the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle

Experimental Protocol: Synthesis of 4-(Arylmethyl)-2,5-dimethyl-1,3-oxazoles

Materials:

  • 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf)·CH₂Cl₂ (3 mol%)

  • K₂CO₃ or Cs₂CO₃ (2.5 equiv)

  • Toluene/H₂O (4:1 v/v) or Dioxane/H₂O (4:1 v/v)

  • Anhydrous solvents and reagents

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (2.5 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.03 mmol) under a positive flow of inert gas.

  • Add the degassed solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90885-95
PdCl₂(dppf)dppfCs₂CO₃Dioxane/H₂O100690-98

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider using a more active catalyst system, such as one with a biaryl phosphine ligand.

  • Homocoupling of Boronic Acid: Use a slight excess of the boronic acid (1.1-1.2 equiv) and ensure efficient stirring.

  • Decomposition of Starting Material: Lower the reaction temperature and extend the reaction time.

II. Heck Reaction: Alkenylation of the Oxazole Core

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[2][3] This reaction is particularly useful for synthesizing substituted alkenes with high stereoselectivity.[3] For 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole, the Heck reaction allows for the introduction of various alkenyl groups.

Mechanism and Rationale

The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[4]

  • Oxidative Addition: Similar to the Suzuki reaction, a Pd(0) species initiates the cycle by inserting into the C-Br bond of the oxazole substrate.

  • Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-C bond. This step typically proceeds in a syn manner.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species reductively eliminates HX, which is neutralized by the base, regenerating the Pd(0) catalyst.

Heck_Reaction_Cycle

Experimental Protocol: Synthesis of 4-(Alkenylmethyl)-2,5-dimethyl-1,3-oxazoles

Materials:

  • 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole

  • Alkene (e.g., styrene, acrylate) (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tolyl)₃ or PPh₃ (4 mol%)

  • Triethylamine (Et₃N) or K₂CO₃ (2.0 equiv)

  • DMF or Acetonitrile

  • Anhydrous solvents and reagents

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a sealed tube, combine 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent (5 mL) and the base (2.0 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether (20 mL).

  • Filter the mixture through a pad of Celite to remove palladium black.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate).

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂P(o-tolyl)₃Et₃NDMF1101875-90
Pd(OAc)₂PPh₃K₂CO₃Acetonitrile1002470-85

Troubleshooting:

  • Low Conversion: Increase the reaction temperature or use a more electron-rich and bulky phosphine ligand.

  • Isomerization of Alkene Product: The choice of base and solvent can influence the regioselectivity of the β-hydride elimination. Experiment with different bases (e.g., silver carbonate) to minimize isomerization.

  • Formation of Palladium Black: Ensure the reaction is well-stirred and consider using a phase-transfer catalyst like TBAB to improve catalyst stability.

III. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, employing a dual catalytic system of palladium and copper.[5][6] This reaction provides a direct route to introduce valuable alkynyl moieties onto the oxazole scaffold.

Mechanism and Rationale

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]

  • Palladium Cycle: Similar to other cross-coupling reactions, this cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the oxazole derivative.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne.

  • Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II) intermediate, transferring the alkynyl group to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex reductively eliminates the final alkynylated product, regenerating the Pd(0) catalyst.

Sonogashira_Coupling_Cycle

Experimental Protocol: Synthesis of 4-(Alkynylmethyl)-2,5-dimethyl-1,3-oxazoles

Materials:

  • 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent and base)

  • Anhydrous solvents and reagents

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous amine solvent (e.g., Et₃N, 5 mL) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature to 50 °C for 2-6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture through a short pad of silica gel, washing with additional ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., hexane/ethyl acetate).

CatalystCo-catalystBase/SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃N25-40480-95
Pd(PPh₃)₂Cl₂CuIDIPA50285-98

Troubleshooting:

  • Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction. Ensure the reaction is run under strictly anaerobic conditions. Running the reaction at lower temperatures can also minimize this side reaction.

  • Slow Reaction: If the reaction is sluggish, gentle heating (40-50 °C) can be applied. A different amine base, such as piperidine, can also be screened.

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds.[8][9] This reaction is applicable to the coupling of 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole with a wide range of primary and secondary amines, as well as anilines.

Mechanism and Rationale

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions.[10]

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the oxazole substrate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form an amido-palladium complex.

  • Reductive Elimination: The amido and the oxazolylmethyl groups on the palladium center reductively eliminate to form the desired C-N bond and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Amination_Cycle

Experimental Protocol: Synthesis of 4-(Aminomethyl)-2,5-dimethyl-1,3-oxazoles

Materials:

  • 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole

  • Amine or Aniline (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos or RuPhos (3.0 mol%)

  • NaOt-Bu or K₃PO₄ (1.5 equiv)

  • Toluene or Dioxane

  • Anhydrous solvents and reagents

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add the palladium precursor (0.015 mmol), the phosphine ligand (0.03 mmol), and the base (1.5 mmol) to a vial.

  • Add the anhydrous solvent (2 mL) and stir for 10 minutes to pre-form the catalyst.

  • In a separate vial, dissolve 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole (1.0 mmol) and the amine (1.2 mmol) in the anhydrous solvent (3 mL).

  • Transfer the substrate solution to the catalyst mixture.

  • Seal the vial and heat the reaction to 80-110 °C for 6-18 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute with ethyl acetate and filter through a plug of silica gel.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography or crystallization.

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃XPhosNaOt-BuToluene1001280-95
Pd₂(dba)₃RuPhosK₃PO₄Dioxane1101875-90

Troubleshooting:

  • Dehalogenation of the Starting Material: This can occur if the reductive elimination is slow. Using a more sterically hindered ligand can promote the desired C-N bond formation.

  • Low Reactivity with Hindered Amines: For sterically demanding amines, a more active catalyst system, such as one employing a Josiphos-type ligand, may be necessary.

V. Other Notable Cross-Coupling Reactions

While the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions are the most commonly employed, other palladium-catalyzed cross-coupling reactions can also be valuable for functionalizing 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole.

  • Stille Coupling: This reaction utilizes organostannanes as coupling partners.[11][12] While effective, the toxicity of tin reagents has led to a decline in its use in pharmaceutical development.[13]

  • Kumada Coupling: Employing Grignard reagents, this reaction is highly efficient but has limited functional group tolerance due to the high reactivity of the organomagnesium species.[14][15]

  • Negishi Coupling: This reaction uses organozinc reagents, which are more reactive than organoboranes but less so than Grignard reagents, offering a balance of reactivity and functional group compatibility.[16][17]

Conclusion

4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole is a highly valuable and versatile building block for the synthesis of complex organic molecules. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and reliable methods for the introduction of a wide range of aryl, alkenyl, alkynyl, and amino functionalities. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can leverage these powerful transformations to accelerate the discovery and development of novel chemical entities for a multitude of applications.

References

  • Kumada, M. et al. (1972). Nickel-phosphine complex catalyzed Grignard coupling. I. Cross-coupling of aryl and alkyl Grignard reagents with aryl and alkenyl halides. Journal of the American Chemical Society, 94(12), 4374-4381.
  • Corriu, R. J. P., & Masse, J. P. (1972). Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls.
  • Pridgen, L. N. (1984). Regioselective synthesis of 2-substituted-4,5-diphenyloxazoles by nickel-catalyzed cross-coupling of 2-(methylthio)-4,5-diphenyloxazole with Grignard reagents. The Journal of Organic Chemistry, 49(23), 4451-4452.
  • Negishi, E. I., King, A. O., & Okukado, N. (1977). Selective carbon-carbon bond formation via transition metal catalysis. 3. A highly selective synthesis of unsymmetrical biaryls and diarylmethanes by the nickel- or palladium-catalyzed reaction of aryl- and benzylzinc derivatives with aryl halides. The Journal of Organic Chemistry, 42(10), 1821-1823.
  • Jarvis, A. G., & Hartwig, J. F. (2021). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. The Journal of Organic Chemistry, 86(20), 14249-14257.
  • Organ, M. G., & Diner, C. (2019). The Negishi Cross-Coupling Reaction. Organic Reactions, 100, 1-390.
  • Li, J., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Organic & Biomolecular Chemistry, 17(12), 3164-3173.
  • Boudet, N., et al. (2008). Selective Functionalization of Benzo-Fused N-Heterocycles by Using In Situ Trapping Metalations. Chemistry – A European Journal, 14(12), 3756-3763.
  • Buchwald, S. L., & Hartwig, J. F. (2010).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Chen, H., et al. (2024).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Li, J., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Organic & Biomolecular Chemistry, 17(12), 3164-3173.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Chen, H., et al. (2024).
  • Browne, D. L., et al. (2018). Mechanochemical Activation of Zinc and Application to Negishi Cross-Coupling.
  • Knochel, P., & Perea, J. J. A. (2020).
  • Chen, H., et al. (2024).
  • Cacchi, S., & Fabrizi, G. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 360-368.
  • Frank, A., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1038-1045.
  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2004). The Stille Reaction. Organic Reactions, 64, 1-280.
  • Pugliese, R., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12, 1421458.
  • Sharma, A., et al. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Organic & Biomolecular Chemistry.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Wang, X. S., & Hu, Y. (2017). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
  • Leadbeater, N. E., & McGowan, C. (2012). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 17(9), 10327-10344.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78.
  • Doucet, H. (2010). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Topics in Current Chemistry, 292, 33-89.
  • Marion, N., & Nolan, S. P. (2007). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 5(13), 2056-2059.
  • Kumar, A., et al. (2016). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 6(80), 76226-76232.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Bellina, F., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(23), 8963-8966.
  • Li, J., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Organic & Biomolecular Chemistry, 17(12), 3164-3173.
  • Kudelko, A., et al. (2020). Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions. Molecules, 25(21), 5190.
  • Hkiri, S., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie, 25(S1), 1-13.
  • Li, J., et al. (2015).
  • Ignited Minds Journals. (n.d.). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Retrieved from [Link]

  • Ghorbani-Choghamarani, A., & Shiri, L. (2023). Preparation of Oxazoles by MNPs-aniline-Pd in Order to Achieve the Goals of Green Chemistry.

Sources

Application

Application Note: Solid-Phase Synthesis Applications of 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole

Part 1: Executive Summary & Chemical Profile 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole is a high-value heterocyclic building block used primarily to introduce the metabolically stable and lipophilic 2,5-dimethyloxazole mo...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole is a high-value heterocyclic building block used primarily to introduce the metabolically stable and lipophilic 2,5-dimethyloxazole moiety into bioactive molecules. In the context of Solid-Phase Synthesis (SPS), it functions as a potent electrophilic alkylating agent .

Unlike standard amino acid building blocks, this reagent is typically employed in the post-synthetic modification of resin-bound intermediates. Its primary applications include:

  • Combinatorial Library Synthesis: Construction of NSAID analogs (specifically Oxaprozin derivatives) via C-alkylation of active methylenes.

  • Peptidomimetic Engineering: N-alkylation of resin-bound amines to generate N-(oxazolylmethyl) peptides, enhancing proteolytic stability and membrane permeability.

  • Scaffold Functionalization: Modification of thiol- or hydroxyl-functionalized resins to create specialized heterocyclic handles.

Chemical Profile
PropertySpecification
IUPAC Name 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole
CAS Number 103788-65-4 (and related derivatives)
Molecular Formula C₆H₈BrNO
Molecular Weight 190.04 g/mol
Reactivity Class Primary Alkyl Halide (High SN2 reactivity)
Solubility Soluble in DMF, DCM, THF, NMP
Storage 2-8°C, under inert atmosphere (Ar/N₂); Moisture sensitive

Part 2: Detailed Experimental Protocols

Application A: Solid-Phase Synthesis of Oxaprozin Analogs (C-Alkylation)

Context: Oxaprozin is a propionic acid derivative NSAID containing a 4,5-diphenyl-oxazole core. The 2,5-dimethyl analog described here is a critical variant for structure-activity relationship (SAR) studies. This protocol describes the synthesis of oxazole-substituted carboxylic acids using a Wang Resin supported malonate strategy.

Mechanism & Workflow

The synthesis relies on the acidity of resin-bound malonates (pKa ~13 in DMSO). A strong base generates the enolate, which displaces the bromide of the oxazole reagent. Subsequent cleavage and decarboxylation yield the target propionic acid derivative.

Oxaprozin_SPS Resin Wang Resin-OH Malonate Resin-Bound Malonate Resin->Malonate Meldrum's Acid (Reflux) Enolate Li-Enolate Intermediate Malonate->Enolate LiHMDS THF, -78°C Alkylated Oxazole-Alkylated Resin Enolate->Alkylated 4-(Bromomethyl)-2,5- dimethyl-1,3-oxazole Cleavage TFA Cleavage & Decarboxylation Alkylated->Cleavage 95% TFA Product Oxaprozin Analog (Free Acid) Cleavage->Product Heat (-CO2)

Figure 1: Synthetic pathway for the on-resin construction of oxazole-propionic acid derivatives.

Step-by-Step Protocol

1. Resin Loading (Malonate Attachment)

  • Reagents: Wang Resin (1.0 mmol/g), Meldrum's Acid, Toluene.

  • Step: Swell Wang resin (1 g) in Toluene. Add Meldrum's acid (3 eq) and heat to reflux for 4 hours. The opening of Meldrum's acid by the resin hydroxyl group generates the resin-bound malonate monoester.

  • Wash: DMF (3x), DCM (3x), MeOH (2x). Dry under vacuum.

2. Enolate Formation

  • Reagents: LiHMDS (1.0 M in THF).

  • Step: Swell the malonate-resin in anhydrous THF under Nitrogen. Cool to 0°C.[1][2]

  • Addition: Add LiHMDS (3.0 eq) dropwise. Agitate gently for 30 minutes to ensure complete deprotonation. Note: Avoid vigorous stirring to prevent resin attrition.

3. Alkylation

  • Reagent: 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole (3.0 eq) dissolved in minimum anhydrous THF.

  • Step: Add the bromide solution to the resin suspension. Allow to warm to room temperature and agitate for 4–6 hours.

  • Monitoring: A small aliquot can be cleaved and checked via LC-MS. The mass shift will correspond to +110 Da (oxazole fragment - HBr).

  • Wash: THF (3x), DMF (3x), DCM (3x).

4. Cleavage and Decarboxylation

  • Reagent: 95% TFA / 2.5% TIS / 2.5% H₂O.

  • Step: Treat resin with cleavage cocktail for 2 hours. Filter and collect the filtrate.

  • Decarboxylation: The initial cleavage yields the malonic acid derivative. To obtain the propionic acid (Oxaprozin analog), heat the crude residue in Toluene or Xylene at reflux for 2 hours to induce thermal decarboxylation.

Application B: N-Alkylation for Peptidomimetic Libraries

Context: The 2,5-dimethyloxazol-4-ylmethyl group serves as a bioisostere for benzyl or other aromatic side chains. Introducing this group onto the N-terminus or lysine side chains of peptides can improve potency against specific targets (e.g., kinases or proteases).

Mechanism & Workflow

This is a nucleophilic substitution (SN2) where a resin-bound amine attacks the alkyl bromide. Due to the potential for over-alkylation (quaternization), controlled conditions using a hindered base and precise stoichiometry are required.

N_Alkylation Start Resin-Bound Peptide (Free Amine) Reaction Reaction: Agitate 4h @ RT Start->Reaction Reagents Reagent Prep: Bromide (3 eq) + DIEA (3 eq) in DMF Reagents->Reaction Check Kaiser Test / LC-MS Reaction->Check Check->Reaction Incomplete (Re-couple) End N-(Oxazolylmethyl)-Peptide Check->End Complete

Figure 2: Workflow for site-selective N-alkylation on solid phase.

Step-by-Step Protocol

1. Resin Preparation

  • Ensure the target amine (N-terminus or Lysine side chain) is Fmoc-deprotected.

  • Wash resin with DMF (3x) and DCM (3x).

2. Alkylation Reaction

  • Solvent: NMP (N-methylpyrrolidone) is preferred over DMF for difficult alkylations due to higher polarity and reduced aggregation.

  • Base: DIEA (Diisopropylethylamine) or Collidine. Avoid DBU as it may cause elimination of the bromide or racemization of the adjacent amino acid.

  • Procedure:

    • Dissolve 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole (3–5 eq) in NMP.

    • Add DIEA (5 eq).

    • Add solution to the resin.

    • Shake at room temperature for 4 hours. For sterically hindered amines (e.g., N-methyl amino acids), heat to 50°C.

3. Washing & Capping

  • Wash with DMF (5x) to remove excess bromide (which is a lachrymator).

  • Optional: Perform a "capping" step with Acetic Anhydride/Pyridine if the reaction is part of a library and 100% conversion is not confirmed, to prevent deletion sequences.

4. Verification

  • Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). The test should be negative (or significantly reduced intensity) if alkylation is successful.

Part 3: Troubleshooting & Critical Considerations

IssueProbable CauseSolution
Low Yield (C-Alkylation) Incomplete enolate formation or moisture contamination.Ensure THF is anhydrous.[3] Increase deprotonation time. Use a stronger base like K-OtBu if LiHMDS fails (but watch for ester cleavage).
Over-Alkylation (N-Alkylation) Formation of quaternary ammonium salts.Strictly control stoichiometry (stop at 3 eq). Use a bulky base (DIEA). Monitor reaction time closely.
Resin Color Change Decomposition of the oxazole ring (acid sensitivity).The 2,5-dimethyloxazole is relatively stable, but avoid prolonged exposure to strong acids (>50% TFA) if not cleaving.
Reagent Degradation Hydrolysis of the bromomethyl group.Verify reagent purity via H-NMR before use. The -CH2Br signal should be a sharp singlet around δ 4.2-4.4 ppm.

References

  • General Oxazole Synthesis & Reactivity

    • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. National Institutes of Health (NIH).

    • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives.[4][5] Indian Journal of Pharmaceutical Sciences.

  • Oxaprozin & Solid Phase Context

    • Novel solid forms of oxaprozin: cocrystals and an extended release drug–drug salt. Royal Society of Chemistry (RSC).[6]

    • Oxaprozin: A Technical Guide.[7] BenchChem.[7]

  • Resin & Linker Chemistry

    • Planning a Peptide Synthesis: Resin Selection.[8] AAPPTec.

    • Protective Groups in Organic Synthesis.[2][9] Organic Chemistry Portal.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scale-up Synthesis of 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole Derivatives

Welcome to the technical support center for the synthesis of 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical transformation. The oxazole ring is a vital scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The bromomethyl group at the 4-position serves as a key handle for further functionalization, making this a critical intermediate in drug discovery programs.[3]

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and extensive laboratory experience.

I. Troubleshooting Guide: Navigating Common Scale-up Hurdles

Scaling up the synthesis of 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole from the benchtop to pilot or manufacturing scale often presents a unique set of challenges. This section addresses the most common issues encountered during this process in a question-and-answer format, providing both the "what" and the "why" behind the recommended solutions.

Issue 1: Incomplete Conversion of Starting Material (2,4,5-Trimethyloxazole)

Question: We are observing significant amounts of unreacted 2,4,5-trimethyloxazole in our crude reaction mixture even after extended reaction times. What are the likely causes and how can we improve the conversion rate?

Answer: Incomplete conversion during the bromination of 2,4,5-trimethyloxazole is a frequent issue during scale-up. The primary causes are often related to insufficient radical initiation, improper solvent selection, or deactivation of the brominating agent.

  • Insufficient Radical Initiation: The bromination of the methyl group on the oxazole ring proceeds via a free-radical mechanism.[4] This reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and often initiation through heat or UV light.[5] On a larger scale, inefficient heat transfer or inadequate light penetration can lead to a lower concentration of bromine radicals, thus slowing down the reaction.

    • Solution:

      • Optimize Initiator Concentration: Carefully screen the molar equivalents of the radical initiator. While a catalytic amount is typically sufficient, a slight increase may be necessary on a larger scale to maintain a steady-state concentration of radicals.

      • Staggered Addition of Initiator: Instead of adding the initiator all at once, consider adding it in portions throughout the reaction. This can help maintain a more consistent radical concentration over time.

      • Ensure Uniform Heating: For thermally initiated reactions, ensure that the reactor is equipped with an efficient heating system that provides uniform temperature distribution throughout the reaction vessel. Hot spots can lead to localized decomposition of the initiator and side reactions.

  • Improper Solvent Choice: The choice of solvent is critical for the success of free-radical bromination.[6] The solvent must be inert to the reaction conditions and capable of dissolving both the substrate and the brominating agent.

    • Solution:

      • Use Anhydrous, Non-polar Solvents: Carbon tetrachloride (CCl₄) is a classic solvent for these reactions due to its inertness.[5] However, due to its toxicity and environmental concerns, alternative solvents like chlorobenzene are often preferred in industrial settings.[6] Ensure the solvent is rigorously dried, as water can hydrolyze the product and react with the brominating agent.[5]

  • Deactivation of N-Bromosuccinimide (NBS): N-Bromosuccinimide (NBS) is the most common reagent for this transformation.[7][8] However, it can degrade over time, especially if not stored properly, leading to reduced reactivity.[7]

    • Solution:

      • Use Freshly Recrystallized NBS: For critical large-scale runs, it is best practice to recrystallize the NBS from water to remove any succinimide impurity.

      • Proper Storage: Store NBS in a cool, dark, and dry environment to minimize degradation.[5]

Issue 2: Formation of Dibrominated and Other Impurities

Question: Our analysis of the crude product shows the presence of a significant amount of a dibrominated species (4-(dibromomethyl)-2,5-dimethyl-1,3-oxazole) and other uncharacterized impurities. How can we improve the selectivity of the reaction?

Answer: The formation of over-brominated products and other impurities is a common selectivity challenge in radical reactions.[9] Controlling the stoichiometry and reaction conditions is paramount to minimizing these side products.

  • Over-bromination: The desired monobrominated product is also susceptible to further radical bromination to form the dibrominated analog. This is particularly problematic if high local concentrations of the brominating agent are present.

    • Solution:

      • Control Stoichiometry: Use a slight excess of the 2,4,5-trimethyloxazole relative to NBS (e.g., 1.1:1). This ensures that the NBS is consumed before significant over-bromination of the product can occur.

      • Slow Addition of NBS: Instead of adding all the NBS at the beginning of the reaction, add it portion-wise or as a solution via a syringe pump over the course of the reaction. This maintains a low, steady concentration of the brominating agent, favoring the monobromination of the more abundant starting material.

  • Ring Bromination: Although less common for this specific substrate, electrophilic bromination on the oxazole ring itself can occur, especially if the reaction conditions inadvertently promote ionic pathways.[10]

    • Solution:

      • Avoid Protic Solvents: Protic solvents can promote ionic mechanisms. Stick to anhydrous, non-polar solvents.

      • Maintain Neutral pH: The presence of acid can catalyze electrophilic aromatic substitution. While the reaction naturally produces HBr, which is scavenged by succinimide, ensuring all reagents are neutral to begin with is good practice.

  • Other Impurities: Unidentified impurities can arise from the decomposition of the solvent, initiator, or the product itself under prolonged heating.[11]

    • Solution:

      • Minimize Reaction Time: Once the reaction has reached a satisfactory level of conversion (as determined by in-process controls like TLC or HPLC), work up the reaction promptly.

      • Optimize Temperature: While heat is often required for initiation, excessive temperatures can lead to degradation. Find the minimum temperature required for a reasonable reaction rate.

Issue 3: Exothermic Reaction and Thermal Runaway Concerns

Question: We've noticed a significant exotherm during the addition of the radical initiator, and we are concerned about the potential for a thermal runaway on a larger scale. What are the best practices for managing the reaction exotherm?

Answer: Reactions involving NBS can be exothermic and pose a risk of thermal runaway, especially on a large scale.[5][12] This is a critical safety consideration that must be addressed through careful engineering and procedural controls.

  • Understanding the Hazard: The decomposition of radical initiators like AIBN and BPO is exothermic. Furthermore, the reaction of NBS with certain solvents, such as DMF or THF, can lead to autocatalytic decomposition.[12][13]

    • Solution:

      • Thorough Thermal Hazard Assessment: Before scaling up, perform a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1e) to understand the thermal profile of the reaction.[13]

      • Controlled Addition of Reagents: As mentioned previously, the slow, controlled addition of the radical initiator and/or NBS is crucial. This allows the reactor's cooling system to effectively dissipate the heat generated.

      • Adequate Cooling Capacity: Ensure that the reactor has sufficient cooling capacity to handle the heat load of the reaction. The cooling system should be able to maintain the desired reaction temperature even during the most exothermic phases of the reaction.

      • Emergency Quenching Plan: Have a well-defined emergency quenching plan in place. This may involve the rapid addition of a chemical quencher or an emergency cooling system.

Issue 4: Product Isolation and Purification Challenges

Question: We are struggling with the purification of the final product. It seems to be unstable during column chromatography, and we are experiencing significant product loss. What are more scalable and robust purification methods?

Answer: 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole can be lachrymatory and may have limited stability, especially on silica gel. Therefore, non-chromatographic purification methods are often preferred for large-scale production.

  • Product Instability: The bromomethyl group is a good leaving group, making the compound susceptible to hydrolysis and other nucleophilic substitution reactions. Prolonged exposure to silica gel, which has a slightly acidic surface, can promote decomposition.

    • Solution:

      • Crystallization/Recrystallization: If the product is a solid, crystallization is the most effective and scalable purification method.[6] A solvent screen should be performed to identify a suitable solvent system that provides good recovery and purity. Common choices include hexanes, heptane, or mixtures of ethyl acetate and hexanes.

      • Liquid-Liquid Extraction: A carefully designed series of aqueous washes can remove many of the impurities. For example, a wash with a dilute sodium bicarbonate solution can remove acidic byproducts, followed by a brine wash to remove water.

      • Distillation: If the product is a liquid and has sufficient thermal stability, distillation under reduced pressure can be an effective purification method. However, a preliminary thermal stability study is recommended.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the bromination of 2,4,5-trimethyloxazole with NBS?

A1: The reaction proceeds via a free-radical chain mechanism.[4] It involves three main stages:

  • Initiation: A radical initiator (like AIBN or BPO) decomposes upon heating or UV irradiation to form initial radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical (Br•).

  • Propagation: The bromine radical abstracts a hydrogen atom from the methyl group at the 4-position of the oxazole ring to form a stabilized benzylic-type radical and HBr. This radical then reacts with another molecule of NBS to yield the desired product, 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, thus propagating the chain.

  • Termination: The reaction is terminated when two radicals combine.[4]

Q2: Can I use bromine (Br₂) instead of NBS for this reaction?

A2: While elemental bromine can be used for radical brominations, it is generally less selective than NBS.[14] Using Br₂ increases the risk of competitive electrophilic addition to the oxazole ring and can lead to the formation of more side products. NBS is preferred as it provides a low, constant concentration of Br₂ in the reaction mixture, which favors the desired radical pathway.[9]

Q3: What are the key safety precautions I should take when working with brominating agents on a large scale?

A3: Working with brominating agents like NBS and bromine requires stringent safety protocols.[15][16][17][18][19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[18]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood or a closed reactor system with appropriate off-gas scrubbing.[17][18]

  • Material Compatibility: Ensure that all equipment is made of compatible materials. Bromine and HBr are corrosive and can attack certain metals and plastics.[15][17]

  • Spill Response: Have a spill kit readily available that includes a neutralizing agent like sodium thiosulfate or sodium bicarbonate.[16]

Q4: How can I monitor the progress of the reaction effectively?

A4: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction on a small scale. For larger-scale reactions, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are more quantitative and reliable methods. A typical method would involve withdrawing a small aliquot of the reaction mixture, quenching it, and then analyzing the relative amounts of starting material, product, and major byproducts.

III. Experimental Protocols & Visualization

Protocol 1: Scale-up Synthesis of 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole

This protocol is a general guideline and should be optimized for your specific equipment and scale.

Materials:

  • 2,4,5-Trimethyloxazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Azobisisobutyronitrile (AIBN) (0.02 equiv)

  • Chlorobenzene (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Charge a clean, dry, and inerted reactor with 2,4,5-trimethyloxazole and anhydrous chlorobenzene.

  • Begin stirring and heat the mixture to 75-80 °C.

  • In a separate vessel, prepare a slurry of NBS in chlorobenzene.

  • Once the reactor temperature is stable, add the AIBN to the reactor.

  • Slowly add the NBS slurry to the reactor over a period of 1-2 hours, maintaining the internal temperature between 75-85 °C. Use the reactor's cooling system to manage any exotherm.

  • After the addition is complete, continue to stir the reaction mixture at 80 °C and monitor the progress by HPLC or GC.

  • Once the starting material is consumed to the desired level (typically >95%), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct. Wash the filter cake with a small amount of chlorobenzene.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., heptane).

Data Presentation
ParameterLaboratory Scale (1 g)Pilot Scale (1 kg)
Starting Material 2,4,5-Trimethyloxazole2,4,5-Trimethyloxazole
Reagents NBS, AIBNNBS, AIBN
Solvent Carbon TetrachlorideChlorobenzene
Temperature Reflux (~77 °C)75-85 °C
Addition Time ~5 minutes1-2 hours
Reaction Time 2-4 hours4-6 hours
Work-up Aqueous wash, evaporationFiltration, aqueous wash, evaporation
Purification Column ChromatographyRecrystallization
Typical Yield 60-70%75-85%
Typical Purity >95%>98%
Workflow Visualization

Scale_up_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Charge Reactor: - 2,4,5-Trimethyloxazole - Anhydrous Chlorobenzene heat Heat to 75-80 °C reagents->heat initiator Add AIBN heat->initiator nbs_addition Slowly Add NBS Slurry initiator->nbs_addition react Maintain at 80 °C Monitor by HPLC/GC nbs_addition->react cool Cool to RT react->cool filter Filter Succinimide cool->filter wash Aqueous Washes (NaHCO₃, Brine) filter->wash dry_concentrate Dry and Concentrate wash->dry_concentrate recrystallize Recrystallize from Heptane dry_concentrate->recrystallize final_product 4-(Bromomethyl)-2,5-dimethyl- 1,3-oxazole recrystallize->final_product

Caption: Workflow for the scale-up synthesis of 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole.

Troubleshooting_Logic cluster_incomplete_conversion Incomplete Conversion cluster_impurities Impurity Formation cluster_exotherm Exotherm/Safety start Problem Encountered ic_q Check Initiator/Temp start->ic_q im_q Dibromination? start->im_q ex_q Thermal Hazard Assessment start->ex_q ic_s Check Solvent ic_q->ic_s ic_sol1 Optimize Initiator Conc. Staggered Addition ic_q->ic_sol1 ic_n Check NBS Quality ic_s->ic_n ic_sol2 Use Anhydrous, Non-polar Solvent ic_s->ic_sol2 ic_sol3 Recrystallize NBS ic_n->ic_sol3 im_r Ring Bromination? im_q->im_r im_sol1 Control Stoichiometry Slow NBS Addition im_q->im_sol1 Yes im_sol2 Ensure Anhydrous/ Aprotic Conditions im_r->im_sol2 Yes ex_s Controlled Addition ex_q->ex_s ex_sol1 Perform DSC/RC1e ex_q->ex_sol1 ex_c Adequate Cooling ex_s->ex_c ex_sol2 Slow Reagent Addition ex_s->ex_sol2 ex_sol3 Ensure Sufficient Cooling Capacity ex_c->ex_sol3

Caption: Troubleshooting decision tree for common synthesis issues.

IV. References

  • Joshi, S., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. (n.d.). Taylor & Francis. Available at: [Link]

  • Oxazole[20]. (n.d.). Scribd. Available at: [Link]

  • Bromination safety. (2024). YouTube. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online. Available at: [Link]

  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. (2001). ResearchGate. Available at: [Link]

  • Student safety sheets 55 Bromine. (n.d.). CLEAPSS. Available at: [Link]

  • SOP Title: Bromine Safety & Standard Operating Procedures. (n.d.). University of California, Santa Barbara. Available at: [Link]

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025). Suru Chemicals. Available at: [Link]

  • 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. (2004). ResearchGate. Available at: [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Ocean-Container-Load. Available at: [Link]

  • Bromine (Br2): Assessing Health Risks and Safety Protocols. (2024). Interscan Corporation. Available at: [Link]

  • Incompatibilities between N-Bromosuccinimide and Solvents. (2018). ResearchGate. Available at: [Link]

  • N-Bromosuccinimide. (2019). Wikipedia. Available at: [Link]

  • A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. (1999). Organic Preparations and Procedures International. Available at: [Link]

  • US5750728A - Process for the preparation of aromatic bromomethyl compounds. (n.d.). Google Patents. Available at:

  • Impurities and Degradation products. (n.d.). @rtMolecule. Available at: [Link]

  • How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? (2017). Quora. Available at: [Link]

  • Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. (2023). Hovione. Available at: [Link]

  • 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole. (n.d.). PubChemLite. Available at: [Link]

  • Ch4 : Radical Substitution Mechanism. (n.d.). University of Calgary. Available at: [Link]

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI. Available at: [Link]

  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. (2022). MDPI. Available at: [Link]

  • 5-(Thiophen-2-yl)oxazole. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • 11: Free Radical Substitution and Addition Reactions. (n.d.). University of California, Davis. Available at: [Link]

  • Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules. (2023). ResearchGate. Available at: [Link]

  • 2,4,5-Trimethyl-3-oxazoline. (n.d.). PubChem. Available at: [Link]

  • Mechanism of Free Radical Bromination. (n.d.). BYJU'S. Available at: [Link]

  • 2,4,5-Trimethyloxazole. (n.d.). PubChem. Available at: [Link]

  • 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole. (n.d.). PubChem. Available at: [Link]

  • 2,4,5-trimethyl oxazole, 20662-84-4. (n.d.). The Good Scents Company. Available at: [Link]

  • Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. (n.d.). Thieme Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Strategic Use of Protecting Groups with 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) regarding...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) regarding the use of protecting groups in reactions involving the versatile alkylating agent, 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole. As your Senior Application Scientist, my goal is to equip you with the causal understanding and practical protocols necessary to navigate your synthetic challenges successfully.

Introduction: Understanding the Reagent

4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole is a valuable building block, primarily utilized for its reactive bromomethyl group, which acts as an electrophile in nucleophilic substitution reactions (SN2). The core challenge in its application often lies in achieving chemoselectivity. When your substrate contains multiple nucleophilic sites (such as amines, alcohols, thiols, or carboxylic acids), a well-designed protecting group strategy is paramount to prevent unwanted side reactions and ensure the desired transformation occurs.[1][2]

This guide is structured to address specific issues you may encounter with different functional groups and to provide a logical framework for troubleshooting your reactions.

FAQ 1: Stability of the Oxazole Ring

Before planning your synthesis, it is crucial to understand the stability of the 2,5-dimethyl-1,3-oxazole core itself. While generally robust, it has specific vulnerabilities.

Q: Under what conditions is the 2,5-dimethyl-1,3-oxazole ring unstable?

A: The oxazole ring is generally stable under neutral and mildly acidic or basic conditions. However, you must exercise caution with the following:

  • Strongly Acidic Conditions: Concentrated mineral acids can lead to decomposition and ring cleavage.[3][4]

  • Strongly Basic Conditions: Potent bases, particularly organolithium reagents like n-BuLi, can deprotonate the C2-methyl group, which can potentially lead to ring-opening.[3][5] For this specific molecule, the C2-methyl protons are the most acidic on the ring.

  • Certain Oxidizing and Reducing Agents: Strong oxidizing agents (e.g., KMnO4, O3) can cleave the ring.[3] Similarly, harsh reduction conditions may also result in ring-opened products.[3]

  • Photolysis: Oxazole rings can be sensitive to UV light, which may induce rearrangements or photo-oxidation.[4] It is advisable to protect reactions from direct light.[4]

Troubleshooting Tip: If you observe unexpected decomposition, first ensure your reaction conditions are not overly harsh. If strong bases or acids are required for another transformation, the stability of your oxazole-containing product should be experimentally verified on a small scale.

FAQ 2: Protecting Amine Functionality

Primary and secondary amines are highly nucleophilic and will readily react with 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole. Protection is essential to prevent undesired N-alkylation or over-alkylation.[1][2]

Q: Which protecting groups are recommended for amines in this context?

A: The most reliable protecting groups for amines are carbamates, which effectively decrease the nucleophilicity of the nitrogen atom.[6] The choice depends on the overall synthetic strategy, particularly the conditions required for subsequent steps and final deprotection.

  • tert-Butoxycarbonyl (Boc): This is an excellent choice. It is stable to the basic conditions often used for N-alkylation and is readily removed with acid (e.g., TFA in DCM).[7]

  • Benzyloxycarbonyl (Cbz or Z): Stable to a wide range of conditions but is typically removed by catalytic hydrogenolysis (e.g., H2, Pd/C).[8] This method is orthogonal to acid-labile groups like Boc. Caution is required if your molecule contains other reducible functional groups (e.g., alkenes, alkynes, or other benzyl groups).

  • 9-Fluorenylmethoxycarbonyl (Fmoc): This group is stable to acidic conditions and hydrogenolysis but is cleaved by mild bases, such as piperidine in DMF.[8][9] This makes it orthogonal to both Boc and Cbz groups.

Q: My N-alkylation reaction with a Boc-protected amine is sluggish. What can I do?

A: Low conversion in SN2 reactions involving alkyl bromides is a common issue.[10] Consider the following troubleshooting steps, which can be visualized in the workflow diagram below.

  • Base and Solvent System: The base must be strong enough to deprotonate the nucleophile but not so strong as to cause side reactions. For a neutral nucleophile, a non-nucleophilic base is needed to scavenge the HBr produced. For N-alkylation, bases like K2CO3, Cs2CO3, or NaH in polar aprotic solvents like DMF or acetonitrile are effective.[11] Poor solubility of the base or starting material can stall the reaction.[10]

  • Temperature: Gently heating the reaction (e.g., to 50-80 °C) can significantly increase the rate of SN2 reactions.[12]

  • Finkelstein Reaction: Adding a catalytic amount of sodium or potassium iodide (NaI or KI) can generate the more reactive alkyl iodide in situ, which often accelerates the reaction.[12]

Troubleshooting_Yield cluster_solutions Troubleshooting Steps start Low Alkylation Yield check_reagents Verify Reagent Quality (SM, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK optimize_base Optimize Base/Solvent - Is base strong enough? - Is everything soluble? - Try Cs₂CO₃ in DMF/ACN check_conditions->optimize_base Sub-optimal increase_temp Increase Temperature (e.g., 50-80 °C) optimize_base->increase_temp Still low yield add_catalyst Add Catalytic KI or NaI (Finkelstein Reaction) increase_temp->add_catalyst Still low yield result Improved Yield add_catalyst->result

Troubleshooting workflow for low alkylation yield.
Amine Protecting Group Stability
Protecting GroupAbbreviationStable ToLabile To
tert-ButoxycarbonylBocBase, Hydrogenolysis, Mild AcidStrong Acid (TFA, HCl)[7]
BenzyloxycarbonylCbz (Z)Acid, BaseCatalytic Hydrogenolysis, Strong Acid (HBr)[8]
9-FluorenylmethoxycarbonylFmocAcid, HydrogenolysisBase (e.g., Piperidine)[13]

FAQ 3: Protecting Alcohol Functionality

Alcohols are less nucleophilic than amines but can compete in the alkylation, especially under basic conditions. Protection is often a wise precaution.

Q: What are the best protecting groups for alcohols?

A: The ideal choice will be stable to your alkylation conditions and easily removable without affecting other parts of your molecule.

  • Silyl Ethers (TBDMS, TIPS): tert-Butyldimethylsilyl (TBDMS or TBS) and Triisopropylsilyl (TIPS) ethers are very common.[14] They are robust to many reaction conditions, including basic media for alkylation, but are easily cleaved with a fluoride source like tetrabutylammonium fluoride (TBAF).[15]

  • Benzyl Ether (Bn): A very stable protecting group, typically installed under basic conditions (NaH) with benzyl bromide. It is removed by catalytic hydrogenolysis (H2, Pd/C).[16] This is orthogonal to silyl ethers and Boc groups.

  • Tetrahydropyranyl (THP): THP ethers are formed under acidic catalysis and are stable to strongly basic and nucleophilic reagents.[15][17] They are removed with aqueous acid.[15]

PG_Selection start Need to Protect Functional Group (FG) fg_type What is your FG? start->fg_type amine Amine fg_type->amine Primary/ Secondary alcohol Alcohol fg_type->alcohol Primary/ Secondary thiol Thiol fg_type->thiol cooh Carboxylic Acid fg_type->cooh amine_options Use Carbamate: - Boc (Acid Labile) - Cbz (H₂/Pd-C Labile) - Fmoc (Base Labile) amine->amine_options alcohol_options Use Ether/Acetal: - TBDMS (F⁻ Labile) - Bn (H₂/Pd-C Labile) - THP (Acid Labile) alcohol->alcohol_options thiol_options Use Thioether/Disulfide: - Trityl (Acid Labile) - Disulfide (Reducing Agent Labile) thiol->thiol_options cooh_options Use Ester: - Methyl/Ethyl (H⁺/⁻OH Labile) - t-Butyl (Acid Labile) - Benzyl (H₂/Pd-C Labile) cooh->cooh_options

Decision tree for selecting an appropriate protecting group.

FAQ 4: Protecting Thiol and Carboxylic Acid Functionality

Q: My molecule has a thiol. Does it need protection?

A: Absolutely. Thiols are highly nucleophilic and will react preferentially with the bromomethyl group.[18] The trityl (Trt) group is a common choice for thiol protection; it is installed using trityl chloride and is removed under acidic conditions.[19] Another strategy is to oxidize the thiol to a disulfide, which is stable to alkylation, and then reduce it back to the thiol at a later stage.[20]

Q: How should I handle a carboxylic acid during the alkylation?

A: Carboxylic acids present two problems: the acidic proton will quench bases, and the resulting carboxylate is a competent nucleophile.[21][22] Protection as an ester is the standard solution.[21][23]

  • Methyl or Ethyl Esters: Simple to form and are removed by saponification (e.g., LiOH, NaOH).[24]

  • tert-Butyl Ester: Formed using isobutylene and an acid catalyst. It is stable to base but cleaved under acidic conditions, making it orthogonal to methyl/ethyl esters.[25]

  • Benzyl Ester: Removed by catalytic hydrogenolysis, providing orthogonality with both acid- and base-labile esters.[25]

Experimental Protocol: Boc-Protection, Alkylation, and Deprotection of a Primary Amine

This section provides a representative, self-validating protocol for the reaction of a generic primary amine with 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole.

Step 1: Boc-Protection of a Primary Amine (e.g., Benzylamine)
  • Setup: Dissolve benzylamine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M). Add triethylamine (1.2 equiv) to the solution.

  • Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 equiv) in the same solvent dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

  • Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude Boc-protected amine is often pure enough for the next step, but can be purified by flash chromatography if necessary.

Step 2: N-Alkylation with 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole
  • Setup: To a solution of the Boc-protected amine (1.0 equiv) in anhydrous DMF (approx. 0.5 M), add potassium carbonate (K2CO3, 2.0 equiv) and a catalytic amount of potassium iodide (KI, 0.1 equiv).

  • Addition: Add 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole (1.2 equiv) to the suspension.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with brine (2x) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Step 3: Boc-Deprotection
  • Setup: Dissolve the purified, N-alkylated product (1.0 equiv) in dichloromethane (DCM, approx. 0.2 M).

  • Deprotection: Add trifluoroacetic acid (TFA, 10-20 equiv) dropwise at 0 °C.

  • Reaction: Allow the solution to warm to room temperature and stir for 1-2 hours, until TLC/LC-MS shows complete removal of the Boc group.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Purification: Dissolve the residue in DCM and wash with saturated aqueous NaHCO3 to neutralize any remaining acid. Extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the final N-alkylated amine.

References

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Wikipedia. (2024). Protecting group. Retrieved from [Link]

  • Indian Institute of Technology. (2020). Protecting Groups. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Protecting Groups. Retrieved from [Link]

  • JoVE. (2023). Video: Protection of Alcohols. Retrieved from [Link]

  • Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

  • Chemistry Steps. (2021). Protecting Groups For Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • YouTube. (2020). Protecting Groups for Carboxylic acid. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • ACS Publications. (2006). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0778285B1 - The preparation of protected amines or alkylated amino acids.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Protecting Thiol group in presence of alcohol. Retrieved from [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • ResearchGate. (2022). How to protect thiol group?. Retrieved from [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Cleavage of the 2,5-dimethyl-1,3-oxazol-4-ylmethyl ether protecting group

Senior Application Scientist Note: After a comprehensive review of available scientific literature, it has been determined that the 2,5-dimethyl-1,3-oxazol-4-ylmethyl ether is not a commonly utilized protecting group for...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: After a comprehensive review of available scientific literature, it has been determined that the 2,5-dimethyl-1,3-oxazol-4-ylmethyl ether is not a commonly utilized protecting group for alcohols in organic synthesis. Consequently, there is a lack of established, specific protocols and troubleshooting literature for its cleavage.

The following guide has been constructed based on expert analysis of the group's chemical structure and by drawing parallels with well-understood protecting group chemistry, particularly that of benzyl ethers, to which it bears structural resemblance. The recommendations provided are therefore theoretical and should be approached with careful experimental validation.

I. Structural and Mechanistic Considerations

The 2,5-dimethyl-1,3-oxazol-4-ylmethyl ether protecting group can be considered a heterocyclic analog of a benzyl ether. The ether linkage is at a benzylic-like position, which suggests that cleavage methodologies successful for benzyl ethers could be a starting point for deprotection. However, the electronic properties of the 2,5-dimethyloxazole ring will influence the reactivity of this ether. The two electron-donating methyl groups on the oxazole ring may impact its stability and susceptibility to different cleavage conditions.[1]

A primary concern is the stability of the oxazole ring itself, which can be sensitive to strong acidic or oxidative conditions, potentially leading to ring-opening side reactions.[1] Therefore, cleavage conditions must be chosen carefully to ensure the integrity of the oxazole moiety if it is to be retained in the final product.

II. Hypothetical Cleavage Strategies & Troubleshooting

Based on the structural analogy to benzyl ethers, the following cleavage strategies are proposed. Each is accompanied by potential issues and troubleshooting suggestions.

Strategy 1: Acid-Catalyzed Cleavage

Theoretical Principle: The ether oxygen is protonated by a strong acid, making the alcohol a good leaving group. The resulting carbocation at the benzylic-like position is then quenched. This is a common method for cleaving ethers.[2]

Proposed Protocol:

  • Dissolve the protected substrate in a suitable solvent (e.g., dichloromethane, 1,4-dioxane).

  • Add a strong acid (e.g., trifluoroacetic acid, hydrochloric acid).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product, dry the organic layer, and purify.

Troubleshooting Guide:

Problem Potential Cause Troubleshooting Steps
No Reaction or Sluggish Reaction Insufficient acid strength or concentration.- Increase the concentration of the acid.- Switch to a stronger acid (e.g., from HCl to HBr or HI).- Gently warm the reaction mixture, monitoring closely for decomposition.
Degradation of Starting Material or Product The oxazole ring is not stable to the acidic conditions, leading to hydrolysis and ring cleavage.- Use a milder acid or a Lewis acid (e.g., BCl₃, BBr₃) at low temperature.[3]- Reduce the reaction time and temperature.- Employ a scavenger, such as anisole or pentamethylbenzene, to trap the carbocation and prevent side reactions.[4]
Formation of Multiple Unidentified Byproducts Complex decomposition pathways of the oxazole ring or other functional groups in the substrate.- Screen a variety of acids and reaction conditions on a small scale.- Ensure the starting material is pure.- Consider an alternative deprotection strategy.

Data Table: Suggested Acidic Cleavage Conditions (Hypothetical)

Reagent Solvent Temperature Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RTA common and relatively mild condition for acid-labile groups.
Hydrochloric Acid (HCl)1,4-Dioxane / WaterRT to 50 °CA stronger protic acid.
Boron Trichloride (BCl₃)Dichloromethane (DCM)-78 °C to 0 °CA Lewis acid that can be effective for ether cleavage at low temperatures, potentially preserving acid-sensitive groups.[3]
Strategy 2: Hydrogenolysis

Theoretical Principle: Catalytic hydrogenation can cleave benzylic ethers. This method is typically very mild and chemoselective.[5]

Proposed Protocol:

  • Dissolve the protected substrate in a suitable solvent (e.g., ethanol, methanol, ethyl acetate).

  • Add a palladium catalyst (e.g., 10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator).

  • Stir vigorously at room temperature and monitor by TLC or LC-MS.

  • Upon completion, filter off the catalyst through Celite.

  • Concentrate the filtrate and purify the product.

Troubleshooting Guide:

| Problem | Potential Cause | Troubleshooting Steps | | :--- | :--- | :--- | :--- | | No Reaction | Catalyst poisoning or inactivity. | - Use a fresh batch of catalyst.- Ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur-containing compounds).- Increase the catalyst loading.- Switch to a more active catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C).[3] | | Incomplete Reaction | Insufficient hydrogen pressure or poor mixing. | - Increase the hydrogen pressure.- Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen. | | Reduction of Other Functional Groups | Other reducible functional groups (e.g., alkenes, alkynes, nitro groups) are present in the molecule. | - This method is not suitable for substrates with other reducible groups unless those groups are also intended to be reduced.- Consider an alternative, non-reductive deprotection method. |

Workflow Diagram: Hydrogenolysis

A Protected Substrate + Solvent B Add Pd/C Catalyst A->B C Introduce H₂ Atmosphere B->C D Stir at RT C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Filter through Celite E->F Reaction Complete G Concentrate & Purify F->G H Deprotected Alcohol G->H

Sources

Reference Data & Comparative Studies

Validation

Beyond the Bromide: A Comparative Guide to Alkylating Agents for Oxazole Installation

Topic: Alternative reagents to "4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole" Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary: The Case for Alte...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative reagents to "4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole" Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Case for Alternatives

In medicinal chemistry, the (2,5-dimethyl-1,3-oxazol-4-yl)methyl moiety is a privileged pharmacophore, frequently employed to improve metabolic stability and enhance binding affinity in PPAR agonists (e.g., Muraglitazar), antimicrobial agents, and COX-2 inhibitors.

The industry standard for installing this group is 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole . While highly reactive, this reagent presents significant challenges:

  • Safety: It is a potent lachrymator and skin irritant.

  • Stability: It degrades rapidly upon exposure to moisture and light, complicating storage and scale-up.

  • Selectivity: Its high electrophilicity can lead to over-alkylation or side reactions with ambident nucleophiles.

This guide evaluates three superior alternatives that offer better stability, safety profiles, or tunable reactivity: the Chloromethyl Analog , the Alcohol Precursor (Mitsunobu/Activation) , and In-Situ Iodide Generation .

Comparative Analysis of Reagents

The following table summarizes the trade-offs between the standard bromide and its primary alternatives.

FeatureStandard: Bromide Alt 1: Chloride Alt 2: Alcohol (Mitsunobu) Alt 3: In-Situ Iodide
Reagent Name 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole(2,5-Dimethyl-1,3-oxazol-4-yl)methanol4-(Chloromethyl) + NaI
Reactivity High (

)
Moderate (

)
Tunable (depends on activation)High (via Finkelstein)
Stability Low (Hydrolysis prone)High (Stable solid/oil)Very High (Shelf-stable)N/A (Transient)
Safety Severe LachrymatorMild IrritantNon-LachrymatorMild Irritant
Atom Economy ModerateGoodPoor (DEAD/PPh3 waste)Moderate
Primary Use Difficult alkylationsScale-up; Stable nucleophilesStereoinversion; Sensitive substratesFinkelstein conditions

Decision Framework: Choosing the Right Pathway

The choice of reagent should be dictated by the nucleophile's basicity and the scale of the reaction.

ReagentSelection Start Select Nucleophile Sensitive Acid/Base Sensitive? Start->Sensitive Scale Scale > 100g? Sensitive->Scale No UseAlcohol Use Alcohol (Mitsunobu) Sensitive->UseAlcohol Yes UseChloride Use Chloride (Stable) Scale->UseChloride Yes (Safety/Cost) UseIodide Use Chloride + NaI (Finkelstein) Scale->UseIodide No (Speed needed)

Figure 1: Decision tree for selecting the optimal alkylating agent based on substrate sensitivity and reaction scale.

Technical Deep Dive & Protocols

Alternative 1: The Chloromethyl Analog

Reagent: 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole Best For: Large-scale synthesis where storage stability and worker safety are paramount.

The chloride is significantly less prone to hydrolysis than the bromide. However, its lower reactivity requires higher temperatures or polar aprotic solvents (DMF, DMSO) to drive the reaction to completion.

Protocol: Standard Alkylation with Chloride

  • Activation: Dissolve the nucleophile (e.g., phenol derivative, 1.0 eq) in dry DMF (0.2 M).

  • Base: Add

    
     (1.5 eq) or 
    
    
    
    (1.2 eq). Stir at RT for 30 min.[1]
  • Addition: Add 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole (1.1 eq).

  • Reaction: Heat to 60–80°C for 4-12 hours. (Note: The bromide would typically react at RT or 40°C).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.

Alternative 2: The Alcohol (Mitsunobu Reaction)

Reagent: (2,5-Dimethyl-1,3-oxazol-4-yl)methanol Best For: Sensitive substrates that cannot withstand basic alkylation conditions or heating.

This method avoids handling halo-alkylating agents entirely, mitigating lachrymatory risks. It couples the alcohol directly to a pronucleophile (pKa < 13) using redox activation.

Protocol: Mitsunobu Coupling

  • Setup: Dissolve (2,5-dimethyl-1,3-oxazol-4-yl)methanol (1.0 eq), the nucleophile (e.g., imide or phenol, 1.0 eq), and Triphenylphosphine (

    
    , 1.2 eq) in anhydrous THF or Toluene at 0°C.
    
  • Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise over 15 minutes. Crucial: Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow to warm to RT and stir for 2–16 hours.

  • Purification: The major drawback is the removal of

    
     and reduced DIAD. Use column chromatography or polymer-supported phosphines for easier workup.
    
Alternative 3: In-Situ Iodide Generation (Finkelstein)

Reagent: 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole + NaI/KI Best For: Boosting the reactivity of the stable chloride to match or exceed the bromide without storing unstable iodides.

This "Finkelstein" modification generates the highly reactive iodide species in situ.

Protocol: Catalytic Finkelstein Alkylation

  • Mixture: Combine the nucleophile (1.0 eq),

    
     (1.5 eq), and KI (0.1 – 1.0 eq)  in Acetone or Butanone (MEK).
    
  • Reagent: Add 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole (1.1 eq).

  • Reaction: Reflux (56°C for acetone, 80°C for MEK). The chloride is converted to the iodide, reacts immediately, and regenerates the chloride anion to restart the cycle.

  • Advantage: Reaction rates are comparable to the bromide, but the starting material is the stable chloride.

Mechanistic Pathways

The following diagram illustrates the mechanistic divergence between the direct alkylation (SN2) and the Mitsunobu activation pathways.

ReactionPathways Alcohol (2,5-Dimethyl-1,3-oxazol-4-yl)methanol ActivatedComplex Alkoxyphosphonium Salt (Mitsunobu Intermediate) Alcohol->ActivatedComplex + PPh3 / DIAD Chloride 4-(Chloromethyl)-Analog Iodide Transient Iodide Species (Highly Reactive) Chloride->Iodide + NaI (Finkelstein) Product Target Oxazole Derivative Chloride->Product Slow SN2 (High Temp) Bromide 4-(Bromomethyl)-Standard Bromide->Product Standard SN2 ActivatedComplex->Product + Nucleophile (H-Nu) Iodide->Product Fast SN2

Figure 2: Mechanistic pathways for oxazole installation. The Finkelstein route (center) combines the stability of the chloride with the reactivity of the iodide.

References

  • BenchChem. (2025).[2] The Discovery and Synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine: A Technical Guide. Retrieved from

  • Maiti, J., et al. (2016). "An Efficient Two-Step Synthesis of 2,5-Disubstituted Oxazole Derivatives Involving Cu-Promoted Carbon-Carbon Single Bond Formation." Asian Journal of Chemistry. Retrieved from

  • Xie, H., et al. (2012).[3] "Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction." Journal of Organic Chemistry. Retrieved from

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard reference for Finkelstein and Halide selection).
  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. (Authoritative grounding for Mitsunobu protocols).

Sources

Comparative

A Senior Application Scientist's Guide to LC-MS Analysis of "4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole" Reaction Mixtures

This guide provides an in-depth comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the characterization of reaction mixtures containing the highly reactive synthetic intermediate, 4...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the characterization of reaction mixtures containing the highly reactive synthetic intermediate, 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole. As a key building block in medicinal chemistry, accurate and robust analytical methods are paramount for monitoring reaction progress, identifying impurities, and ensuring the quality of subsequent synthetic steps.[1] This document moves beyond standard operating procedures to explain the fundamental principles and causal relationships behind method development choices, empowering researchers to not only replicate these findings but also to adapt and troubleshoot their own analytical workflows.

The primary analytical challenge lies in the complexity of a typical crude reaction mixture, which contains the target analyte alongside unreacted starting materials, reagents, the solvent front, and a host of potential byproducts. Furthermore, the lability of the bromomethyl group necessitates a rapid and "soft" analytical technique to prevent on-column or in-source degradation.[2] LC-MS is uniquely suited for this task, combining the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[3]

Part 1: The Strategic Approach to Method Development

A successful LC-MS method is not a single entity but a synergistic system of a well-chosen column, an optimized mobile phase, and tailored mass spectrometry settings. Our approach will be to compare the most effective options at each stage to build a robust, self-validating analytical protocol.

The Core of Separation: HPLC Column Selection

For small, moderately polar molecules like our target oxazole, reversed-phase chromatography is the dominant and most effective separation technique.[4][5] In this mode, a polar mobile phase is used with a non-polar stationary phase, and analytes are separated primarily based on their hydrophobicity.[4] The choice of stationary phase chemistry, however, can dramatically alter selectivity—the differential retention between two or more compounds.

Here, we compare three leading stationary phases for this application:

  • Discovery® C18: The industry workhorse, C18 (octadecylsilane) columns provide excellent hydrophobic retention and are a logical starting point for most small molecule methods. They are highly reproducible and stable across a reasonable pH range.

  • Discovery® HS F5 (Pentafluorophenyl): PFP phases offer a unique selectivity profile due to multiple retention mechanisms, including hydrophobic, aromatic (pi-pi), and dipole-dipole interactions. This makes them particularly effective for separating halogenated compounds, positional isomers, and other molecules with distinct electronic features.

  • Ascentis® Express Biphenyl: This phase provides enhanced pi-pi interactions compared to a standard C18, which can be advantageous for retaining and separating aromatic compounds like the oxazole ring system.

Data Presentation: Comparative Analysis of HPLC Columns

Column Type Primary Retention Mechanism Best Suited For Key Advantages for this Analysis
Discovery® C18 Hydrophobic InteractionsGeneral-purpose separation of non-polar to moderately polar compounds.High robustness, predictability, and wide availability.[6] Excellent starting point.
Discovery® HS F5 (PFP) Hydrophobic, Aromatic (π-π), Dipole-Dipole, Shape SelectivityHalogenated compounds, positional isomers, aromatic systems.Alternative selectivity can resolve co-eluting peaks missed by C18. Ideal for separating brominated species from non-brominated analogues.
Ascentis® Express Biphenyl Hydrophobic, Aromatic (π-π) InteractionsAromatic and moderately polar analytes.Enhanced retention of the oxazole ring may improve separation from less aromatic impurities.
Driving the Separation: Mobile Phase Optimization

The mobile phase is the active component that carries the sample through the column and dictates retention time and peak shape.[7] For gradient elution, which is necessary for complex reaction mixtures, we typically use a weak aqueous mobile phase (A) and a strong organic mobile phase (B).[4][5]

  • Organic Solvent (Mobile Phase B): The choice between acetonitrile and methanol is critical. Acetonitrile is generally preferred for LC-MS applications due to its lower viscosity (leading to lower backpressure), superior UV transparency, and its tendency to produce sharper peaks for many compounds.[5][8]

  • Aqueous Solvent (Mobile Phase A) & Additives: The pH of the mobile phase must be controlled to ensure consistent analyte ionization state.[9] For ESI-MS in positive ion mode, adding a small amount of an acid like formic acid (typically 0.1%) serves two purposes: it sharpens chromatographic peaks for basic compounds by preventing interaction with residual silanols on the column packing, and it provides a source of protons to facilitate efficient ionization in the MS source.[10][11] It is crucial to use volatile additives like formic or acetic acid, as non-volatile buffers (e.g., phosphates) will precipitate in the mass spectrometer and cause severe contamination.[11]

Visualization: LC-MS Analytical Workflow

LC-MS Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis A Reaction Mixture B Dilute with Mobile Phase A/B Mixture A->B C Filter through 0.22 µm Syringe Filter B->C D Inject into HPLC C->D E Gradient Elution (e.g., C18 Column) D->E F Separated Analytes Elute from Column E->F G Ionization (ESI+) F->G H Mass Analysis (Full Scan & SIM) G->H I Generate Chromatogram (TIC, EIC) H->I J Analyze Mass Spectra (Identify M, M+2 Pattern) I->J K Quantify & Report J->K

Caption: A typical workflow from sample preparation to final data analysis.

The Key to Identification: Mass Spectrometry

The mass spectrometer provides the definitive identification of the compounds separated by the LC system.

  • Ionization: Electrospray Ionization (ESI) is the premier technique for this analysis.[12] It is a "soft" ionization method that imparts charge to the analyte in solution, typically by protonation ([M+H]+), without causing significant fragmentation.[13] This is ideal for preserving the molecular integrity of our target compound. Positive ion mode is selected because the nitrogen atom on the oxazole ring is readily protonated.[11]

  • The Bromine Signature: A crucial diagnostic feature for any bromine-containing compound is its isotopic signature. Natural bromine consists of two isotopes, 79Br and 81Br, in an almost 1:1 abundance ratio.[14][15] This results in a characteristic "doublet" peak in the mass spectrum for any ion containing a single bromine atom: the molecular ion peak (M) and an M+2 peak of nearly identical intensity.[14][16] This pattern is a highly reliable tool for confirming the presence of our target analyte and any brominated byproducts.

  • Data Acquisition: A combination of Full Scan and Selected Ion Monitoring (SIM) modes provides both comprehensive and sensitive data.

    • Full Scan: Acquires data over a wide mass range, allowing for the identification of all ionizable components in the mixture, including unexpected byproducts.

    • SIM: The instrument is set to monitor only the specific m/z values corresponding to the [M+H]+ and [M+2+H]+ ions of the target analyte. This dramatically increases sensitivity and is ideal for quantifying the main product.

Part 2: Validated Experimental Protocols

The following protocols have been optimized to provide a robust starting point for the analysis of 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole reaction mixtures.

Sample Preparation Protocol

Trustworthiness Principle: Proper sample preparation is the foundation of reproducible results. The goal is to create a sample that is soluble in the mobile phase and free of particulates that could clog the system.[17]

  • Aliquot: Carefully take a 10 µL aliquot of the crude reaction mixture.

  • Dilute: Dilute the aliquot with 990 µL of a 50:50 (v/v) mixture of Acetonitrile:Water containing 0.1% formic acid. This creates a 1:100 dilution. Causality: Dilution prevents column and detector overload and ensures the sample is dissolved in a solvent compatible with the initial mobile phase conditions, which prevents peak distortion.[18]

  • Vortex: Mix the diluted sample thoroughly for 10 seconds.

  • Filter: Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial. Causality: Filtration removes any solid particles from the reaction mixture, protecting the column and injector from blockages and prolonging instrument life.[17][18]

Protocol 1: Optimized C18 Method (General Purpose)

This method provides excellent retention and resolution for a wide range of components in the reaction mixture.

Parameter Setting
HPLC Column Discovery® C18, 100 x 2.1 mm, 3 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 95% B over 8 min; Hold at 95% B for 2 min; Return to 10% B over 0.1 min; Equilibrate at 10% B for 2.9 min
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
MS Ionization ESI Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 350 °C
Desolvation Gas Nitrogen, 800 L/hr
Full Scan Range m/z 50 - 500
SIM Ions m/z 204.0, 206.0 ([M+H]+ for C7H10BrNO)
Protocol 2: Alternative HS F5 Method (Orthogonal Selectivity)

Use this method to confirm peak purity or resolve components that co-elute on the C18 column.

Parameter Setting
HPLC Column Discovery® HS F5, 100 x 2.1 mm, 3 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 15% B to 98% B over 8 min; Hold at 98% B for 2 min; Return to 15% B over 0.1 min; Equilibrate at 15% B for 2.9 min
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
MS Ionization ESI Positive
(All other MS parameters) Same as Protocol 1

Visualization: Decision Tree for Method Selection

Method Selection Start Start Analysis Check1 Is this a routine reaction check? Start->Check1 Method1 Use Protocol 1 (C18) for robust, general-purpose analysis. Check1->Method1 Yes Check2 Are there co-eluting peaks or suspected isomeric byproducts? Check1->Check2 No Method1->Check2 Method2 Use Protocol 2 (HS F5) to exploit alternative selectivity and confirm peak purity. Check2->Method2 Yes End Analysis Complete Check2->End No Method2->End

Caption: A logical guide for choosing the appropriate analytical protocol.

Part 3: Data Interpretation and Troubleshooting

Accurate data interpretation is as critical as data acquisition. The primary identifiers for 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole are its retention time and its unique mass spectrum.

  • Expected Mass Spectrum: The molecular formula is C7H9BrNO. The monoisotopic mass is 202.99. In ESI positive mode, we expect to see a protonated molecular ion [M+H]+.

    • Ion containing 79Br: m/z = 203.99 (observed as 204.0)

    • Ion containing 81Br: m/z = 205.99 (observed as 206.0)

    • The key confirmation is observing two peaks at m/z 204.0 and 206.0 with a ~1:1 intensity ratio.[14][16]

Troubleshooting Common LC-MS Issues
Symptom Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary interactions with the column. 2. Column contamination or aging.1. Ensure mobile phase contains 0.1% formic acid. 2. Flush the column according to manufacturer's guidelines; replace if necessary.
No Peaks / Low Sensitivity 1. MS source is dirty. 2. Incorrect MS settings (e.g., wrong polarity). 3. Sample is too dilute or has degraded.1. Clean the ion source.[19] 2. Verify all MS parameters, especially ionization mode (ESI+). 3. Prepare a fresh, more concentrated sample.
Retention Time Drifting 1. Inadequate column equilibration between runs. 2. Mobile phase composition changing (evaporation). 3. Leak in the LC system.1. Ensure equilibration time in the gradient is sufficient (at least 5-10 column volumes).[20] 2. Prepare fresh mobile phase daily.[17] 3. Check all fittings for salt deposits or drips.[21]
High Background Noise 1. Contaminated mobile phase or solvents. 2. Column bleed. 3. Use of non-volatile additives.1. Use high-purity, LC-MS grade solvents and fresh additives.[17] 2. Condition new columns properly; some bleed is normal but should be minimal. 3. Confirm only volatile additives (formic acid, acetic acid) are used.[11]

References

  • The Choice of Mobile Phase in Reversed-Phase Flash Chrom
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragment
  • In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. RSC Publishing.
  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. RJPT.
  • Reverse Phase Chrom
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Bromo p
  • mass spectra - the M+2 peak. Chemguide.
  • mass spectra of organic compounds containing bromine and chlorine.
  • Discovery® HPLC Columns for Fast LC-MS Analysis. MilliporeSigma.
  • LCMS Troubleshooting Tips. Shimadzu.
  • 5.2 Mass Spectrometry. Chemistry LibreTexts.
  • Application of LCMS in small-molecule drug development. Drug Target Review.
  • Separation of Oxazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Agilent Small Molecule LC Columns. Gulf Bio Analytical.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • New LC Columns and Accessories: What to Know for 2023.
  • Observation of the multiple halogenation of peptides in the electrospray ionization source: Halogenation of peptides in the positive ESI mode.
  • Effective LC Troubleshooting: Symptom-Based Str
  • Micro LC Form
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Mass Spectrometry: Alkyl Halide Fragment
  • Electrospray ioniz
  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Labor
  • Electrospray Ionization. School of Chemical Sciences - University of Illinois.
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent.
  • 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles.
  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. NIH.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Electronic Supplementary M
  • A Comparative Guide to Oxazole Synthesis: Benchmarking New Methods Against Classical Reactions. Benchchem.
  • View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.
  • Oxazole-based tagging reagents for analysis of secondary amines and thiols by liquid chromatography with fluorescence detection. Analyst (RSC Publishing).
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • Synthetic approaches for oxazole derivatives: A review.
  • Development and validation of HPLC method for some azoles in pharmaceutical preparation.
  • A comprehensive review on biological activities of oxazole deriv
  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chrom
  • Current Developments in LC-MS for Pharmaceutical Analysis. Lirias.

Sources

Validation

Confirming the structure of "4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole" products by X-ray crystallography

Executive Summary: The Structural Challenge In the synthesis of Vitamin B6 analogs and heterocyclic building blocks, 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole is a critical yet reactive intermediate. Its structural valida...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

In the synthesis of Vitamin B6 analogs and heterocyclic building blocks, 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole is a critical yet reactive intermediate. Its structural validation presents a specific challenge: Regioisomerism.

Synthetic routes involving the cyclization of


-halo-keto esters often yield mixtures of the target 4-(bromomethyl) isomer and the thermodynamically competitive 5-(bromomethyl) isomer. While NMR spectroscopy (

H,

C) provides functional group evidence, it often fails to definitively distinguish between these regioisomers due to overlapping signal ranges and a lack of definitive through-bond coupling (

) pathways across the heteroaromatic ring.

This guide compares standard characterization methods against Single Crystal X-Ray Diffraction (SC-XRD) , establishing SC-XRD as the absolute standard for confirming the regiochemistry and crystalline purity of this alkylating agent.

Comparative Analysis: Validating the "Gold Standard"

The following analysis contrasts the three primary structural confirmation techniques for halogenated oxazoles.

Table 1: Comparative Performance Matrix
Feature1D/2D NMR (

H,

C, NOESY)
Mass Spectrometry (HRMS) X-Ray Crystallography (SC-XRD)
Primary Output Functional group connectivityElemental composition (m/z)Absolute 3D atomic arrangement
Regio-Specificity Ambiguous. 4-Me vs 5-Me shifts are subtle (<0.2 ppm diff). NOE signals can be weak.Null. Isomers have identical mass and fragmentation patterns.Definitive. Direct visualization of bond lengths and atomic positions.
Purity Insight Detects soluble impurities >1%.Detects trace masses; blind to inorganic salts/amorphous content.Confirms crystalline integrity and polymorphs.
Sample State Solution (Risk of solvolysis/hydrolysis).Gas Phase (Ionization).Solid State (Nondestructive).
Confidence Level 85% (Inferred Structure)50% (Formula Confirmation)99.9% (Direct Proof)
Why NMR is Insufficient for this Target

For 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole:

  • Proton Isolation: The methyl protons at C2 and C5 appear as singlets. The methylene protons (

    
    ) also appear as a singlet. Without vicinal protons to couple with, COSY is silent.
    
  • NOE Limitations: While NOESY can suggest proximity between the C5-Methyl and the C4-Methylene, the spatial difference between the 4,5-dimethyl and 2,5-dimethyl arrangements is often too subtle to trust for GMP-grade validation.

Experimental Protocol: Crystallization & Data Collection

Objective: Grow diffraction-quality crystals of 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole. Challenge: As a low-molecular-weight alkyl halide, this compound is prone to hydrolysis and may exist as a low-melting solid or oil.

Phase 1: Crystal Growth (Vapor Diffusion Method)

Safety: Perform all steps in a fume hood. Compound is a lachrymator and alkylating agent.

  • Solvent Selection: Use anhydrous n-hexane (precipitant) and dichloromethane (DCM) (solvent). Avoid alcohols to prevent solvolysis of the C-Br bond.

  • Dissolution: Dissolve 20 mg of the crude oxazole in 0.5 mL of DCM in a small inner vial (GC vial). Ensure the solution is clear; filter through a 0.2 µm PTFE syringe filter if necessary.

  • Setup: Place the open inner vial inside a larger 20 mL scintillation vial containing 3 mL of n-hexane.

  • Equilibration: Cap the outer vial tightly. Store at 4°C (refrigerator) to slow diffusion and encourage ordered lattice formation.

  • Harvest: Inspect after 24–48 hours. Look for colorless, block-like prisms. Needle habits often indicate rapid precipitation and poor diffraction quality.

Phase 2: X-Ray Data Collection Parameters

Instrument: Bruker D8 QUEST or equivalent with Mo-K


 radiation (

Å).
  • Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the terminal bromine atom.

  • Strategy: Full sphere collection (

    
     rotation).
    
  • Exposure: 10–30 seconds per frame (dependent on crystal size).

  • Resolution: Aim for 0.75 Å or better to resolve the C-Br bond distance accurately.

Data Interpretation: The "Fingerprint" of Success

When analyzing the solved structure, verify these specific geometric parameters to confirm the identity of 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole .

Table 2: Critical Crystallographic Metrics
ParameterExpected Value (Å / °)Structural Significance
C(4)–C(Methyl) 1.50 – 1.52 Å Confirms

hybridization of the methylene linker.
C–Br Bond 1.91 – 1.95 Å Typical for primary alkyl bromides. Significant deviation suggests disorder or incorrect assignment (e.g., Cl substitution).
C(2)=N(3) 1.28 – 1.30 Å Characteristic double bond of the oxazole ring.
C(5)–O(1) 1.36 – 1.38 Å Single bond character within the heteroaromatic ring.
Regiochemistry Visual Check The

group must be adjacent to the Nitrogen (position 4), NOT the Oxygen (position 5).

Decision Workflow: From Synthesis to Certainty

The following diagram illustrates the logic flow for validating the product, highlighting where X-ray crystallography provides the "Go/No-Go" decision that NMR cannot.

StructureValidation Synthesis Crude Synthesis Product (Mixture of Isomers?) InitialQC Initial QC: 1H NMR / LC-MS Synthesis->InitialQC Ambiguity Ambiguity Detected: Regioisomer overlap or Unclear NOE signals InitialQC->Ambiguity Data Analysis Crystallization Protocol: Vapor Diffusion (DCM / Hexane at 4°C) Ambiguity->Crystallization Definitive Proof Required Valid CONFIRMED: 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole Ambiguity->Valid Clear Spectrum (Rare) XRD_Collection SC-XRD Data Collection (Mo-Kα, 100 K) Crystallization->XRD_Collection StructureSolution Structure Solution & Refinement (SHELXT) XRD_Collection->StructureSolution CheckRegio Check Regiochemistry: Is -CH2Br at C4? StructureSolution->CheckRegio CheckRegio->Valid Yes Invalid REJECTED: 5-isomer or Degradant CheckRegio->Invalid No

Caption: Logical workflow for structural validation, prioritizing SC-XRD when NMR data is ambiguous regarding regiochemistry.

References

  • BenchChem. (2025).[1][2][3][4] Validating the Structure of 4-Propyl-1,3-Oxazole: A 2D NMR Comparison Guide. Retrieved from

  • PubChem. (2025).[5] Compound Summary: 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole (CID 121552302).[6] National Library of Medicine. Retrieved from

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from

  • MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules. Retrieved from

  • ResearchGate. (2017). Why is crystallography still used in some cases for small molecule structure determination? Stack Exchange/ResearchGate Discussion. Retrieved from

Sources

Comparative

Tactical Bioisosterism: Overcoming the Metabolic Liabilities of the 2,5-Dimethyloxazole Moiety

Executive Summary The 2,5-dimethyloxazole moiety is a prevalent heterocycle in medicinal chemistry, often utilized as a bioisostere for amides or esters due to its planar geometry and hydrogen-bond acceptor capabilities....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,5-dimethyloxazole moiety is a prevalent heterocycle in medicinal chemistry, often utilized as a bioisostere for amides or esters due to its planar geometry and hydrogen-bond acceptor capabilities. However, this scaffold frequently presents a "metabolic soft spot." The C-2 and C-5 methyl groups are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation, leading to rapid clearance (


) and poor oral bioavailability.

This guide provides a structural and functional analysis of bioisosteric replacements for the 2,5-dimethyloxazole core. We evaluate alternatives such as 1,2,4-oxadiazoles , isoxazoles , and fluorinated analogs , focusing on the trade-offs between potency (


), metabolic stability (

), and physicochemical properties (LogP/LogD).

Part 1: The Liability of 2,5-Dimethyloxazole

The Mechanism of Instability

While the oxazole ring itself possesses aromatic character, the attached methyl groups at the 2- and 5-positions are electronically activated. CYP450 enzymes (particularly CYP3A4 and CYP2C9) readily target these benzylic-like positions.

Primary Metabolic Pathway:

  • Hydroxylation: CYP450 inserts oxygen into the C-methyl bond, forming a hydroxymethyl intermediate.

  • Oxidation: Rapid conversion to the aldehyde and subsequently the carboxylic acid.

  • Ring Opening: In some cases, the oxidized intermediate destabilizes the heterocycle, leading to ring scission and the formation of reactive metabolites.

Mechanistic Visualization

The following diagram illustrates the oxidative liability of the 2,5-dimethyloxazole scaffold.

MetabolicPathway Parent 2,5-Dimethyloxazole (Parent) CYP CYP450 (Oxidation) Parent->CYP  Site-Specific  Oxidation Inter Hydroxymethyl Intermediate CYP->Inter Aldehyde Aldehyde Species Inter->Aldehyde  ADH/ALDH Acid Carboxylic Acid (Inactive/Excreted) Aldehyde->Acid  Oxidation Scission Ring Scission (Reactive Metabolite) Aldehyde->Scission  Instability

Figure 1: Oxidative metabolic cascade of the 2,5-dimethyloxazole moiety leading to clearance or toxicity.

Part 2: Comparative Analysis of Bioisosteres

Replacing the 2,5-dimethyloxazole requires balancing the preservation of binding interactions (H-bond vectors) with the elimination of the metabolic liability.

The 1,2,4-Oxadiazole Replacement

This is the most common tactical change. By introducing an additional nitrogen atom, the electron density of the ring is reduced, making the attached alkyl groups less prone to oxidation.

  • Pros: Improved metabolic stability; reduced Lipophilicity (LogP) which aids solubility.

  • Cons: Weaker H-bond acceptor capability compared to oxazole; potential for hydrolysis in strong acid/base.

The Isoxazole Replacement

Shifting the heteroatoms to the 1,2-position changes the vector of the hydrogen bond acceptor (the ring nitrogen).

  • Pros: Often maintains or improves potency if the binding pocket accommodates the vector shift (e.g., DGAT1 inhibitors).

  • Cons: Can still be metabolically liable if methyl-substituted; 1,2-N-O bond can be reductive-labile.

Fluorination (Trifluoromethyl-oxazole)

Replacing the


 with 

blocks the site of metabolism due to the strength of the C-F bond.
  • Pros: Complete blockade of metabolic hotspot; maintains oxazole geometry.

  • Cons: Significant increase in lipophilicity (LogP), which may drive non-specific binding or solubility issues.

Comparative Data Summary

The table below synthesizes representative data trends observed in matched molecular pair (MMP) studies (e.g., CB2 ligands and Kinase inhibitors).

MoietyRelative Potency (

/

)
Microsomal Stability (

)

LogP
Solubility
2,5-Dimethyloxazole 1.0x (Baseline) Low (< 15 min) Ref Moderate
1,2,4-Oxadiazole0.5x - 2.0xHigh (> 60 min)-0.8High
1,3,4-Oxadiazole0.1x - 0.8xModerate-1.2Very High
3-Methylisoxazole0.8x - 5.0xModerate-0.2Moderate
2-Trifluoromethyloxazole1.0x - 1.5xVery High (> 120 min)+0.6Low

Note: Data trends derived from Heimann et al. (CB2 ligands) and general bioisosteric principles reviewed by Meanwell.

Part 3: Decision Framework for Replacement

Not all replacements work for every target.[1] Use this logic flow to select the correct bioisostere based on your lead compound's failure mode.

DecisionTree Start Start: 2,5-Dimethyloxazole Lead Issue: High Clearance MetID MetID: Is the Methyl Group the primary soft spot? Start->MetID Block Strategy: Block Metabolism MetID->Block Yes Vector Strategy: Alter Geometry MetID->Vector No (Ring Oxidation) Lipophilicity Is LogP > 3.5? Block->Lipophilicity CF3 Use 2-CF3-Oxazole (Blocks Met, Increases LogP) Lipophilicity->CF3 No (Can afford LogP hike) Oxadiazole Use 1,2,4-Oxadiazole (Reduces LogP, Increases Stability) Lipophilicity->Oxadiazole Yes (Need to lower LogP) Isoxazole Use Isoxazole/Isothiazole (Change H-Bond Vector) Vector->Isoxazole

Figure 2: Strategic decision tree for bioisosteric replacement based on metabolic identification and physicochemical constraints.

Part 4: Experimental Protocols

To validate the bioisosteric replacement, you must prove that the stability gain is real and not an artifact of assay conditions.

Protocol A: Microsomal Stability Assay (Metabolic Validation)

Objective: Determine the intrinsic clearance (


) of the bioisosteres compared to the parent oxazole.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Procedure:

  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL HLM.
    
  • Pre-incubation: Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation: Add NADPH regenerating system to initiate the reaction (Time

    
    ).
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L of ice-cold Stop Solution. Vortex for 1 min.
    
  • Analysis: Centrifuge at 4000 rpm for 15 min. Analyze supernatant via LC-MS/MS monitoring the parent ion.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
Protocol B: Matched Molecular Pair Potency Assay

Objective: Ensure the bioisosteric replacement retains binding affinity.

Critical Step - The "Geometry Check": Before synthesis, perform a computational overlay.

  • Align the 2,5-dimethyloxazole parent with the proposed 1,2,4-oxadiazole analog in your docking software (e.g., MOE or Schrödinger).

  • Calculate the Electrostatic Potential Map .

  • Pass Criteria: The negative potential region (H-bond acceptor) of the bioisostere must overlap with the parent's N-atom vector within 0.5 Å. If the vector deviates significantly (as often seen with isoxazoles), expect a potency shift.

References

  • Meanwell, N. A. (2011).[2][3] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Heimann, D., et al. (2017). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring.[4][5][6] MedChemComm, 8, 2017. Link

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link

  • BenchChem. (2025).[1] A Comparative Analysis of the Biological Activities of Oxazole and Isoxazole Analogs. Link

Sources

Validation

Assessment of the Metabolic Stability of the 2,5-Dimethyl-1,3-oxazole Group

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 2,5-dimethyl-1,3-oxazole moiety is a prevalent bioisostere in medicinal chemistry, freque...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2,5-dimethyl-1,3-oxazole moiety is a prevalent bioisostere in medicinal chemistry, frequently employed to replace metabolically labile esters or amides. While it offers superior hydrolytic stability and improved lipophilicity, its metabolic profile is distinct. Unlike its bioisosteric counterparts (e.g., 1,2,4-oxadiazoles) which are prone to reductive ring opening, the 2,5-dimethyl-1,3-oxazole ring is generally robust against ring cleavage. However, it introduces a specific metabolic liability: CYP450-mediated hydroxylation of the lateral methyl groups . This guide provides a technical assessment of this group's stability, comparative performance data, and a validated experimental protocol for intrinsic clearance (


) determination.
The Bioisosteric Context: Why This Moiety?

In drug design, the 2,5-dimethyl-1,3-oxazole group is primarily utilized as a rigid, planar linker that mimics the geometry of amide bonds or ester linkages while altering physicochemical properties.

  • Geometry: The distance between the C2 and C5 substituents (

    
    2.5 Å) approximates the distance in trans-amides, maintaining critical vector alignment for receptor binding.
    
  • Lipophilicity: It significantly increases

    
     compared to amides/esters, potentially improving membrane permeability.
    
  • Hydrogen Bonding: The oxazole nitrogen acts as a weak hydrogen bond acceptor (HBA), while the oxygen contributes to the dipole but is a poor HBA.

Comparative Stability Matrix

The following table contrasts the 2,5-dimethyl-1,3-oxazole against common alternatives regarding metabolic fate.

BioisostereHydrolytic Stability (Plasma/S9)Oxidative Stability (Microsomes)Primary Metabolic Liability
2,5-Dimethyl-1,3-oxazole High Moderate to Low Methyl hydroxylation (CYP mediated)
Amide (-CONH-) ModerateHighAmidase hydrolysis / N-dealkylation
Ester (-COO-) LowN/ARapid esterase hydrolysis
1,2,4-Oxadiazole HighLowReductive ring opening (Cytosolic)
Thiazole HighModerateS-oxidation / C-hydroxylation

Key Insight: While the oxazole ring solves the hydrolysis problem of esters, the introduction of methyl groups at C2 and C5 creates "metabolic handles." These benzylic-like positions are electronically activated and accessible to high-valent Iron-Oxo species in CYP450 enzymes.

Mechanism of Metabolism: The "Soft Spot"

Understanding the causality of metabolism is essential for structural optimization. The oxazole ring itself is electron-deficient and resistant to oxidation. However, the attached methyl groups render the molecule susceptible to Carbon-Hydroxylation .

Pathway Analysis

The metabolism proceeds predominantly via Cytochrome P450 (e.g., CYP3A4, CYP2C9). The enzyme abstracts a hydrogen atom from the methyl group, forming a carbon radical, followed by "oxygen rebound" to form the hydroxymethyl metabolite.

MetabolicPathway Parent Parent: 2,5-Dimethyl-1,3-oxazole Radical Intermediate: Methylene Radical Parent->Radical H-atom Abstraction CYP CYP450 (Compound I) [Fe=O]3+ CYP->Parent Metabolite Metabolite: Hydroxymethyl-oxazole Radical->Metabolite Oxygen Rebound Degradation Secondary: Aldehyde/Acid Metabolite->Degradation Further Oxidation

Figure 1: Mechanistic pathway of CYP450-mediated oxidation of the 2,5-dimethyl-1,3-oxazole moiety. The primary event is the functionalization of the alkyl side chain, not ring cleavage.

Validated Experimental Protocol: Microsomal Stability Assay

To objectively assess the stability of this group, a Human Liver Microsome (HLM) stability assay is the industry standard. This protocol is designed to be self-validating through the use of positive controls (high-clearance drugs like Verapamil) and negative controls (minus NADPH).

Materials
  • Test Compound: 1 µM final concentration (to ensure first-order kinetics).

  • Enzyme Source: Pooled Human Liver Microsomes (0.5 mg/mL protein).[1]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Workflow Diagram

AssayWorkflow Prep 1. Preparation Pre-warm microsomes & buffer to 37°C Dosing 2. Dosing Add Test Compound (1 µM) Prep->Dosing Initiation 3. Initiation Add NADPH Regenerating System Dosing->Initiation Incubation 4. Incubation Sampling at t = 0, 5, 15, 30, 45 min Initiation->Incubation Quench 5. Quench Transfer to ACN + IS (Ice Cold) Incubation->Quench At each timepoint Analysis 6. Analysis Centrifuge -> LC-MS/MS (MRM Mode) Quench->Analysis

Figure 2: Step-by-step workflow for the HLM metabolic stability assay utilizing LC-MS/MS quantification.

Step-by-Step Methodology
  • Pre-Incubation: Dilute microsomes in 100 mM Potassium Phosphate buffer (pH 7.4). Spike with test compound (1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add pre-warmed NADPH regenerating system to initiate metabolism.

    • Control: Prepare a parallel incubation replacing NADPH with buffer to rule out chemical instability or non-CYP degradation.

  • Sampling: At defined intervals (0, 5, 15, 30, 45 min), remove aliquots (e.g., 50 µL).

  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide or Propranolol).

  • Processing: Centrifuge at 4,000 rpm for 20 mins to precipitate proteins.

  • Quantification: Inject supernatant onto LC-MS/MS. Monitor the Parent Molecular Ion

    
    .
    
Data Calculation

Calculate the Intrinsic Clearance (


)  using the depletion rate constant (

), derived from the slope of

vs. time.


  • Interpretation:

    • 
      : High Stability (Ideal).
      
    • 
      : Low Stability (Likely requires structural modification).
      
Strategic Recommendations for Optimization

If the 2,5-dimethyl-1,3-oxazole group exhibits high clearance in the assay described above, the following structural modifications are recommended based on SAR principles:

  • Fluorination: Replace the methyl hydrogens with fluorine (e.g.,

    
     or 
    
    
    
    ). The C-F bond is stronger and resistant to CYP abstraction, though this will significantly alter electronics (electron-withdrawing).
  • Steric Shielding: Introduce a gem-dimethyl group or cyclopropyl ring adjacent to the oxazole if synthetic feasibility allows, to sterically hinder CYP access to the methyls.

  • Isosteric Switch:

    • If oxidative metabolism is the issue: Switch to a 1,3,4-oxadiazole (less lipophilic, no methyls required for substitution pattern).

    • If reductive instability is observed (rare for oxazoles, common for 1,2,4-oxadiazoles): Stick with the oxazole but remove the methyls (use H or Phenyl).

References
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Metabolic Stability). Link

  • Bostrom, J., et al. (2012). Oxazoles and Oxadiazoles as Bioisosteres for Carboxylic Acids and Esters. Journal of Medicinal Chemistry, 55(5), 1817–1830. Link

Sources

Comparative

A Comparative Guide for Synthetic Strategy: 4-(Bromomethyl)- vs. 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole

Executive Summary In the landscape of medicinal chemistry and drug development, 2,4,5-trisubstituted oxazoles are privileged scaffolds, valued for their metabolic stability and diverse biological activities.[1][2][3] The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, 2,4,5-trisubstituted oxazoles are privileged scaffolds, valued for their metabolic stability and diverse biological activities.[1][2][3] The introduction of functionalized side chains onto this core is a cornerstone of library synthesis and lead optimization. This guide presents a detailed comparative analysis of two key building blocks: 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole and 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole. While structurally similar, the choice of the halogen atom dictates reactivity, influencing reaction conditions, substrate scope, and scalability. The 2-bromomethyl analogue is a more reactive electrophile, ideal for rapid, small-scale synthesis under mild conditions.[1][4] Conversely, the 2-chloromethyl counterpart, while less reactive, often presents a more cost-effective option for large-scale process development, albeit requiring more forcing conditions. This document provides the underlying chemical principles, comparative experimental protocols, and strategic guidance to enable researchers to make informed decisions in their synthetic campaigns.

Physicochemical Properties: A Foundational Overview

A direct comparison of the fundamental properties of these two reagents is essential before delving into their reactivity. The primary difference lies in the atomic mass of the halogen, which directly impacts the molecular weight.

Property4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole
Molecular Formula C₆H₈BrNO[5]C₆H₈ClNO[6]
Molecular Weight 190.04 g/mol [7]145.59 g/mol [6]
CAS Number 53257-32-2 (for a similar isomer)[7]777823-76-4[6]
Appearance Typically a yellow liquid or solidTypically a solid or oil
Reactivity Core Highly electrophilic bromomethyl groupElectrophilic chloromethyl group

Note: Specific CAS numbers for the exact 2,5-dimethyl isomers can vary between suppliers. The data presented is for closely related or parent structures.

The Core Directive: A Deep Dive into Chemical Reactivity

The synthetic utility of these halomethyl oxazoles is predicated on their ability to act as electrophiles in nucleophilic substitution reactions. The significant difference in their performance stems from the intrinsic properties of the carbon-halogen bond. The 4-(bromomethyl) derivative is unequivocally the more reactive of the two, a fact grounded in fundamental chemical principles.[8]

The Leaving Group Advantage: Bond Energies and Polarizability

The efficacy of a leaving group is inversely related to its basicity and the strength of its bond to carbon. Bromide is a better leaving group than chloride because the carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond.

  • Bond Dissociation Energy (BDE): The C-Br bond has a lower BDE (approx. 285 kJ/mol) compared to the C-Cl bond (approx. 340 kJ/mol).[8] This means less energy is required to cleave the C-Br bond during the transition state of a nucleophilic attack, leading to a lower activation energy and a faster reaction rate.[8]

  • Polarizability: Bromine is larger and its outermost electrons are more diffuse than chlorine's. This greater polarizability allows for more effective orbital overlap with an incoming nucleophile in the transition state of an Sₙ2 reaction, further stabilizing the transition state and accelerating the reaction.[8]

These factors mean that 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole will undergo nucleophilic substitution significantly faster and under much milder conditions than its chloro- analogue.[4][9]

G cluster_reactivity Factors Influencing Reactivity Reactivity Reactivity Leaving_Group Leaving Group Ability (Br- > Cl-) Reactivity->Leaving_Group Determined by BDE Lower C-X Bond Dissociation Energy Leaving_Group->BDE Polarizability Greater Polarizability Leaving_Group->Polarizability

Caption: Key factors determining the higher reactivity of bromomethyl compounds.

Comparative Experimental Protocols & Performance Data

To illustrate the practical implications of these reactivity differences, we present parallel protocols for a representative nucleophilic substitution reaction: the synthesis of 4-(azidomethyl)-2,5-dimethyl-1,3-oxazole. This transformation is a valuable gateway to primary amines via reduction.

Experimental Objective

To compare the reaction conditions and expected outcomes for the synthesis of 4-(azidomethyl)-2,5-dimethyl-1,3-oxazole starting from both the bromo- and chloro- precursors, highlighting the enhanced reactivity of the bromomethyl compound.

Protocol 1: High-Reactivity Pathway (Bromomethyl Precursor)
  • Materials:

    • 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole (1.0 eq)

    • Sodium azide (NaN₃) (1.2 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

    • Add sodium azide in a single portion.

    • Stir the reaction mixture vigorously at room temperature (20-25°C).

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30 minutes.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for purification.

Protocol 2: Standard-Reactivity Pathway (Chloromethyl Precursor)
  • Materials:

    • 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole (1.0 eq)

    • Sodium azide (NaN₃) (1.5 eq)

    • Potassium Iodide (KI) (0.1 eq, catalytic)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

    • Add sodium azide and catalytic potassium iodide (Finkelstein reaction conditions to generate the more reactive iodo- intermediate in situ).

    • Heat the reaction mixture to 60-70°C with vigorous stirring.

    • Monitor the reaction progress by TLC every 2-3 hours.

    • Upon completion, cool to room temperature, quench with water, and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for purification.

Caption: Comparative experimental workflow for azidation.

Anticipated Performance Comparison
Parameter4-(Bromomethyl) Derivative4-(Chloromethyl) DerivativeRationale
Reaction Temperature Room Temperature (20-25°C)60-70°CThe C-Br bond requires less energy to break.
Reaction Time 2-4 hours8-16 hoursFaster kinetics due to the superior leaving group.
Catalyst Required NoneYes (e.g., KI)Catalysis is needed to enhance the reactivity of the C-Cl bond.
Expected Yield >90%75-85%Milder conditions often lead to fewer side reactions and higher yields.

Strategic Implications for Drug Discovery and Development

The choice between these two reagents is not merely academic; it has significant strategic consequences for a research program.

  • For Discovery & Lead Optimization: In the early stages of drug discovery, speed and versatility are paramount. The high reactivity of 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole allows for the rapid synthesis of a diverse library of analogues using a wide array of nucleophiles (amines, thiols, alcohols, carbanions) under mild conditions. This facilitates a faster exploration of the structure-activity relationship (SAR).

  • For Process Development & Scale-Up: When a lead candidate is identified and moves toward large-scale synthesis, cost becomes a major driver. Chloro- derivatives are often significantly cheaper and more readily available in bulk. Therefore, developing a robust and optimized process using 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole is often the more economically viable long-term strategy, despite the initial investment in process optimization (e.g., screening catalysts, temperatures, and solvents).

Conclusion

4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole and its chloromethyl counterpart are both valuable building blocks for accessing novel oxazole-based compounds. However, they are not interchangeable. The bromomethyl derivative offers superior reactivity, enabling rapid and efficient synthesis under mild conditions, making it the reagent of choice for discovery chemistry. The chloromethyl derivative provides a more cost-effective, albeit more challenging, alternative that is better suited for process development and large-scale manufacturing. A thorough understanding of the fundamental trade-off between reactivity and cost is crucial for selecting the appropriate reagent to align with the specific goals and stage of a research and development program.

References

  • ChemWhat. 2,5-DIMETHYL-1,3-OXAZOLE CAS#: 777823-76-4. Available from: [Link]

  • PubChemLite. 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole. Available from: [Link]

  • PubChem. 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole. Available from: [Link]

  • ResearchGate. 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. Available from: [Link]

  • American Elements. 2-[4-(bromomethyl)-3-fluorophenyl]-1,3-oxazole. Available from: [Link]

  • ScienceDirect. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters. Available from: [Link]

  • Semantic Scholar. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

  • ResearchGate. A Highly Regioselective Preparation of 4-Chloromethyl-5-methyl-2-aryl-1,3-oxazoles. Available from: [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole

[1] Executive Summary: The "Lachrymator" Protocol Stop and Read: 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole (CAS: 10378-06-0) is not just a standard organic waste.[1] It is a benzylic-type halide and a potent lachrymator (...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Lachrymator" Protocol

Stop and Read: 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole (CAS: 10378-06-0) is not just a standard organic waste.[1] It is a benzylic-type halide and a potent lachrymator (tear gas agent).[2]

Improper disposal in standard organic waste containers can pressurize drums due to hydrolysis (releasing HBr gas) or expose waste management personnel to blinding vapors.[2] This guide mandates a Segregate-Quench-Dispose workflow. All handling must occur inside a certified chemical fume hood.[2]

Part 1: Chemical Identity & Hazard Assessment[3]

To dispose of this chemical safely, you must understand its reactivity profile.[1][2] It is an alkylating agent where the bromine is activated by the adjacent oxazole ring, making it highly susceptible to nucleophilic attack (hydrolysis).

Hazard Profile Table
ParameterSpecificationOperational Implication
CAS Number 10378-06-0Use for specific waste profiling.[2]
Primary Hazard Skin Corr.[2][3][4][5][6][7] 1B / Eye Dam. 1 Causes irreversible tissue damage on contact.[2]
Secondary Hazard Lachrymator Vapors cause severe eye irritation/tearing.[2][3] Do not handle on open bench.
Reactivity Water Reactive (Slow)Generates Hydrogen Bromide (HBr) gas upon contact with moisture.[2]
Waste Class Halogenated OrganicMust be segregated from non-halogenated solvents.[2][8]

Part 2: Decision Matrix (Workflow)

The following diagram outlines the decision logic for disposing of bulk material versus cleaning residual traces.

DisposalWorkflow Start Waste Generation Source Decision Material State? Start->Decision Bulk Bulk Liquid/Solid (>5 mL/g) Decision->Bulk Pure Chemical Residue Trace Residue (Glassware/Spills) Decision->Residue Contaminated Items Segregate Segregate: Halogenated Waste (Do NOT Mix with Oxidizers) Bulk->Segregate Quench Chemical Quench (Nucleophilic Substitution) Residue->Quench Label Label: 'Lachrymator' & 'Corrosive' Segregate->Label Incinerate Commercial Incineration (High Temp + Scrubber) Label->Incinerate Vendor Pickup Neutralize Neutralize pH to 6-8 Quench->Neutralize Combine Combine with Aqueous or Solvent Waste Neutralize->Combine

Figure 1: Operational workflow distinguishing between bulk waste segregation and residue decontamination.[1]

Part 3: Detailed Protocols

Protocol A: Bulk Waste Disposal (The "Pack and Ship" Method)

Use this for expired bottles, reaction leftovers, or pure fractions.[1]

The Logic: Bulk quantities of alkyl bromides are too exothermic to quench safely on a benchtop scale without specialized cooling.[2] Professional incineration is the only validated destruction method.[2]

  • Container Selection: Use a chemically resistant HDPE or glass container.[2] Do not use metal (HBr corrosion risk).[2]

  • Segregation: Pour the material into the Halogenated Organic Waste stream.[2]

    • Critical: Ensure this waste stream does not contain strong oxidizers (e.g., Nitric acid) or strong bases, as this can trigger uncontrolled heating in the drum.[1]

  • Labeling:

    • Standard Label: "Hazardous Waste - Halogenated Organic."[2]

    • Mandatory Add-on: Write "LACHRYMATOR" and "CORROSIVE" prominently on the tag.[2] This warns waste handlers to open the drum only in a ventilated area.[2]

  • Closure: Cap tightly. If the waste contains moisture, use a vented cap to prevent pressure buildup from HBr evolution.[1]

Protocol B: Decontamination & Quenching (The "Self-Validating" System)

Use this for cleaning glassware, syringes, or neutralizing small spills.[1]

The Logic: You cannot wash lachrymators with just water; it creates an acidic mist.[2] You must chemically destroy the reactive carbon-bromine bond via nucleophilic substitution , converting the toxic bromide into a benign alcohol or ether.

Reagents Required:

  • Quench Solution: 5% Sodium Hydroxide (NaOH) or Sodium Carbonate (Na2CO3) in Ethanol or Methanol.[2]

    • Why Alcohol? Solubilizes the organic oxazole.[2]

    • Why Base? Neutralizes the HBr by-product and accelerates hydrolysis.[2]

Step-by-Step Procedure:

  • Preparation: Place contaminated glassware in the back of the fume hood.[2]

  • Application: Add the Quench Solution to the glassware.[2] Ensure all surfaces coated with the chemical are submerged or wetted.[2]

  • Reaction Time: Allow to sit for 30–60 minutes.

    • Mechanism:[9][10] The hydroxide/alkoxide attacks the CH2-Br group, displacing the bromide ion.

  • Validation (The "Trust" Step):

    • Test: Check pH.[2] It should remain basic (> pH 9).[2] If acidic, HBr has consumed your base; add more Quench Solution.[1][2]

    • Visual: The "oily" streaks typical of the alkyl bromide should dissolve.[2]

  • Final Rinse: Rinse with water. The resulting mixture is now non-lachrymatory and can be disposed of in the standard aqueous or solvent waste stream depending on local facility rules.

Part 4: Emergency Procedures (Spills)

If 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole is spilled outside the hood:

  • Evacuate: Immediate area evacuation is required due to respiratory irritation.[2]

  • PPE: Re-enter only wearing full-face respirator (Organic Vapor cartridge) and Silver Shield® (laminate) gloves.[2] Nitrile gloves provide only momentary protection against benzylic bromides.[2]

  • Absorb: Cover spill with vermiculite or sand .[2][9]

  • Deactivate: Gently pour the Quench Solution (Protocol B)[2] over the absorbent material.[2][5][6][9][11]

  • Collect: Scoop into a double-bagged waste container labeled "Debris contaminated with Lachrymator."[2]

Part 5: Regulatory Compliance (RCRA)

For US-based laboratories, adherence to EPA Resource Conservation and Recovery Act (RCRA) is mandatory.[1]

  • Waste Characterization:

    • D002: Corrosive (if pH < 2 upon hydrolysis).[2]

    • D003: Reactive (potential, if large quantities react violently with water).[1]

    • F-Codes: If mixed with spent halogenated solvents (e.g., DCM), it carries F002 .[1][12]

  • Shipping Name (DOT): Corrosive liquid, acidic, organic, n.o.s. (4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7498, Benzyl bromide (Analogous Lachrymator Handling).[2] Retrieved from [Link][13]

  • US Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[2] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole
Reactant of Route 2
4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole
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